3-(bromomethyl)-2,2-dimethyloxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-2,2-dimethyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNAKPRPVCQFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CBr)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452931 | |
| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-79-2 | |
| Record name | 1-bromo-2,3-epoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viable synthetic pathways for 3-(bromomethyl)-2,2-dimethyloxirane, a valuable epoxide intermediate in organic synthesis and drug discovery. The document details two primary synthetic routes, encompassing reaction mechanisms, detailed experimental protocols, and data presentation in a format amenable to laboratory application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two principal pathways, both culminating in the formation of the target epoxide. The choice of pathway may be dictated by the availability of starting materials and desired reaction scalability.
-
Pathway A: This route commences with the commercially available tertiary alcohol, 2-methyl-3-buten-2-ol. The synthesis proceeds through an initial allylic bromination to introduce the bromine atom, followed by an epoxidation of the double bond to form the oxirane ring.
-
Pathway B: This pathway begins with the synthesis of the primary alcohol, 2,2-dimethyl-3-buten-1-ol. This intermediate is then subjected to a similar sequence of allylic bromination and subsequent epoxidation to yield the final product.
Detailed Synthetic Pathways and Mechanisms
Pathway A: From 2-Methyl-3-buten-2-ol
This pathway is a straightforward approach that leverages a readily available starting material.
Caption: Synthesis of this compound from 2-methyl-3-buten-2-ol.
Mechanism:
-
Allylic Bromination: The reaction is initiated by the homolytic cleavage of the N-Br bond in N-bromosuccinimide (NBS) using light or heat, generating a bromine radical. This radical abstracts a hydrogen atom from the allylic position of 2-methyl-3-buten-2-ol, forming a resonance-stabilized allylic radical. The resulting hydrogen bromide (HBr) reacts with NBS to produce a low concentration of molecular bromine (Br₂). The allylic radical then reacts with Br₂ to yield the allylic bromide intermediate.
-
Epoxidation: The subsequent epoxidation of the double bond in the allylic bromide intermediate is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide ring in a syn-addition.
Pathway B: From Isobutene and Formaldehyde
This pathway involves the initial synthesis of a key primary alcohol intermediate.
Caption: Synthesis of this compound starting from isobutene and formaldehyde.
Mechanism:
-
Prins Reaction: Isobutene and formaldehyde react in the presence of an acid catalyst to form 2,2-dimethyl-3-buten-1-ol. This reaction is a classic example of the Prins reaction, an electrophilic addition of an aldehyde or ketone to an alkene.
-
Allylic Bromination and Epoxidation: The subsequent steps of allylic bromination with NBS and epoxidation with m-CPBA follow the same mechanistic principles as described in Pathway A.
Experimental Protocols
The following are proposed experimental protocols based on established procedures for similar chemical transformations. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and safety guidelines.
Synthesis of 2,2-dimethyl-3-buten-1-ol (Intermediate for Pathway B)
-
Reaction: Prins reaction of isobutene and formaldehyde.
-
Procedure: In a high-pressure reactor, a mixture of isobutene (1.2 equivalents) and a solution of formaldehyde (1.0 equivalent, typically as a 37% aqueous solution) is heated in the presence of a catalytic amount of a solid acid catalyst (e.g., HZSM-5) and supercritical CO₂ as the solvent. The reaction is typically run at elevated temperatures (e.g., 185°C) and pressures for several hours.
-
Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove the catalyst. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., diethyl ether). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation.
Allylic Bromination of 2,2-dimethyl-3-buten-1-ol (Key step in Pathway B)
-
Reaction: Allylic bromination using N-bromosuccinimide.
-
Procedure: To a solution of 2,2-dimethyl-3-buten-1-ol (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄), N-bromosuccinimide (1.1 equivalents) is added. The reaction mixture is then heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude allylic bromide can be purified by vacuum distillation.
Epoxidation of 1-Bromo-3,3-dimethyl-1-butene (Final step in Pathway B)
-
Reaction: Epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).
-
Procedure: The allylic bromide (1.0 equivalent) is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂). The solution is cooled in an ice bath, and m-CPBA (1.2 equivalents, typically 77% purity) is added portion-wise while maintaining the temperature below 5°C. The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction mixture is diluted with additional dichloromethane and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide is then purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes expected yields for the key transformations. These are estimates based on literature values for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Prins Reaction | Isobutene, Formaldehyde | 2,2-Dimethyl-3-buten-1-ol | HZSM-5, scCO₂ | 60-70 |
| Allylic Bromination | 2,2-Dimethyl-3-buten-1-ol | 1-Bromo-3,3-dimethyl-1-butene | NBS, CCl₄, light | 70-80 |
| Epoxidation | 1-Bromo-3,3-dimethyl-1-butene | This compound | m-CPBA, CH₂Cl₂ | 80-90 |
Characterization Data (Predicted)
The following are predicted spectroscopic data for the final product, this compound. Actual values should be confirmed by experimental analysis.
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (dd, J = 11.2, 4.0 Hz, 1H), 3.30 (dd, J = 11.2, 6.8 Hz, 1H), 3.05 (dd, J = 6.8, 4.0 Hz, 1H), 1.35 (s, 3H), 1.30 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 63.5, 58.0, 35.0, 25.5, 20.0.
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IR (neat, cm⁻¹): 3050, 2980, 1470, 1250, 890, 750.
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MS (EI, m/z): 164/166 (M⁺), 149/151, 107, 85, 57.
Logical Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
An In-depth Technical Guide to the Chemical Properties of 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(bromomethyl)-2,2-dimethyloxirane is a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. Its structure incorporates a strained oxirane (epoxide) ring and a reactive bromomethyl group, making it a versatile building block for the synthesis of more complex molecules. The presence of these two distinct reactive sites allows for a range of chemical transformations, including nucleophilic ring-opening of the epoxide and nucleophilic substitution at the bromomethyl carbon. This dual reactivity enables its use in the construction of diverse molecular architectures, which is of particular value in the development of new therapeutic agents. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and handling procedures.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While experimentally determined physical properties such as boiling and melting points are not widely reported in publicly available literature, computational predictions provide useful estimates.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| CAS Number | 1120-79-2 |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol |
| Monoisotopic Mass | 163.98367 Da[1] |
| IUPAC Name | This compound |
| SMILES | CC1(C(O1)CBr)C[1] |
| InChI | InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3[1] |
| InChIKey | KLNAKPRPVCQFAW-UHFFFAOYSA-N[1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| XlogP | 1.3 | PubChemLite[1] |
| Topological Polar Surface Area | 12.5 Ų | Guidechem |
| Heavy Atom Count | 7 | Guidechem |
| Complexity | 80.1 | Guidechem |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and structural elucidation of this compound. The key spectral features are summarized below.
Table 3: Spectroscopic Data
| Technique | Description of Key Signals |
| ¹H NMR | Signals corresponding to the methyl groups (δ ~1.91 ppm) and the bromomethyl protons (δ ~4.13 ppm) are characteristic. |
| ¹³C NMR | Resonances for the oxirane ring carbons and the carbon bearing the bromine atom (~30 ppm) are expected. |
| Infrared (IR) Spectroscopy | A characteristic C-Br stretching vibration is observed around 600 cm⁻¹. Vibrations associated with the epoxide ring are also present. |
| Mass Spectrometry (MS) | Mass spectrometry can confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 164.99095 m/z (CCS: 126.3 Ų), have been calculated.[1] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the susceptibility of the bromomethyl group to nucleophilic substitution. This dual reactivity allows for selective or sequential reactions, making it a valuable intermediate in organic synthesis.
The epoxide ring can undergo ring-opening reactions with a variety of nucleophiles, such as amines, alkoxides, and cyanides. The regioselectivity of this ring-opening is influenced by the reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide.
The bromine atom in the bromomethyl group is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at this position. The development of catalytic systems to control the regioselectivity and stereoselectivity of its reactions, particularly the ring-opening of the epoxide, is an active area of research.
Experimental Protocols
Synthesis via Epoxidation of 3-Bromo-2-methyl-2-butene (Adapted Protocol)
This protocol is a general representation of an epoxidation reaction using meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for this transformation.
Materials:
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3-Bromo-2-methyl-2-butene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
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Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Ice bath
Procedure:
-
Dissolve 3-bromo-2-methyl-2-butene (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath with stirring.
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In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
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Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to decompose excess peroxide.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Column Chromatography (General Protocol)
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
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Load the sample onto the top of the silica gel bed.
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Elute the column with a solvent system of appropriate polarity, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
NMR Sample Preparation (General Protocol)
Procedure:
-
Weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
Using a Pasteur pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube and wipe the exterior with a tissue dampened with isopropanol or acetone before inserting it into the spectrometer.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not available, the reactivity of epoxides and alkyl bromides suggests that it should be treated as a hazardous substance.
Table 4: Hazard Information and Precautionary Statements
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. (H315) |
| Eye Damage/Irritation | Causes serious eye irritation. (H319) |
| Respiratory Irritation | May cause respiratory irritation. (H335) |
| Handling Precautions | Avoid contact with skin and eyes. Avoid breathing vapors, mist, or gas. Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Stable under recommended storage conditions. |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the epoxide ring and the bromomethyl group, provides multiple avenues for the construction of complex molecular frameworks relevant to drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. Further investigation into its reaction scope and the development of stereoselective transformations will continue to enhance its utility in modern synthetic chemistry.
References
An In-depth Technical Guide to 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(bromomethyl)-2,2-dimethyloxirane, a key building block in organic synthesis. This document outlines its chemical identifiers, physical properties, a detailed experimental protocol for its synthesis, and its characteristic spectroscopic data.
Core Chemical Identifiers and Properties
This compound is a versatile bifunctional molecule featuring a reactive epoxide ring and a bromomethyl group. This combination allows for a range of selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
| Identifier | Value |
| CAS Number | 1120-79-2[1][2] |
| Molecular Formula | C₅H₉BrO |
| Molecular Weight | 165.03 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1(C(O1)CBr)C |
| InChI | InChI=1S/C5H9BrO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 |
| InChIKey | KLNAKPRPVCQFAW-UHFFFAOYSA-N |
At present, detailed experimental data for properties such as boiling point, melting point, and density are not consistently reported across publicly available sources.
Experimental Protocol: Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound from the commercially available precursor, 2-methyl-3-buten-2-ol. This procedure involves the formation of an allylic bromide followed by epoxidation.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
2-Methyl-3-buten-2-ol
-
Phosphorus tribromide (PBr₃)
-
Pyridine
-
Diethyl ether (Et₂O), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
Step 1: Synthesis of 3-Bromo-3-methyl-1-butene
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-3-buten-2-ol and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. A small amount of pyridine can be added to neutralize any generated HBr.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-3-methyl-1-butene. This intermediate is often used in the next step without further purification.
Step 2: Epoxidation to form this compound
-
In a separate flask, dissolve the crude 3-bromo-3-methyl-1-butene in anhydrous dichloromethane.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the solution at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Spectroscopic Data
While a publicly available, fully characterized spectrum for this compound is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
1.3-1.5 (s, 6H): Two singlet peaks corresponding to the two methyl groups on the oxirane ring.
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2.9-3.1 (m, 1H): A multiplet for the proton on the oxirane ring adjacent to the bromomethyl group.
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3.3-3.6 (m, 2H): A multiplet corresponding to the two protons of the bromomethyl group.
Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm):
-
18-25: Signals for the two methyl carbons.
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30-35: Signal for the bromomethyl carbon.
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55-65: Signals for the two carbons of the oxirane ring.
Logical Relationship of Synthesis and Purification
The overall workflow from starting materials to the purified product involves a logical sequence of chemical transformation and separation steps.
Caption: General workflow for the synthesis and purification.
Applications in Research and Development
This compound serves as a valuable electrophilic building block. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products, while the bromomethyl group can participate in substitution reactions. This dual reactivity allows for the construction of complex molecular architectures and is particularly useful in the synthesis of pharmaceutical intermediates and other biologically active compounds. For instance, it can be a precursor for the synthesis of substituted 1,2-diols and amino alcohols, which are common motifs in drug molecules.
References
- 1. 32730-32-8,5-(Bromomethyl)dihydrofuran-2(3H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 166330-03-6,(Bromomethyl)boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
An In-depth Technical Guide to the Reaction Mechanisms of 3-(Bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential reaction mechanisms of 3-(bromomethyl)-2,2-dimethyloxirane, a versatile bifunctional molecule incorporating both a strained epoxide ring and a reactive bromomethyl group. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles of epoxide and alkyl halide chemistry, supported by analogous reactions of structurally similar compounds, to predict its reactivity and provide a framework for future experimental design.
Core Reactivity: A Tale of Two Electrophilic Centers
This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon atoms of the epoxide ring and the carbon of the bromomethyl group. The reaction pathway that predominates is highly dependent on the nature of the nucleophile and the reaction conditions, specifically the pH.
Key Reactive Sites:
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Epoxide Ring Carbons (C2 and C3): The inherent ring strain of the epoxide makes these carbons susceptible to ring-opening reactions. The substitution pattern (a quaternary carbon at C2 and a secondary carbon at C3) dictates the regioselectivity of the attack under different conditions.
-
Bromomethyl Carbon (C4): This primary carbon is a classic substrate for SN2 reactions, with bromide being a good leaving group.
Nucleophilic Substitution at the Bromomethyl Group (SN2 Reactions)
Strong, typically soft, nucleophiles are expected to favor substitution at the less sterically hindered bromomethyl carbon via a standard SN2 mechanism. This pathway leaves the epoxide ring intact for subsequent transformations.
General Reaction Scheme:
Stability and Storage of 3-(bromomethyl)-2,2-dimethyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the highly reactive epoxide, 3-(bromomethyl)-2,2-dimethyloxirane. Due to its strained three-membered ring and the presence of a reactive bromomethyl group, proper handling and storage are critical to ensure its integrity for research and development applications. While specific quantitative stability data is limited in publicly available literature, this guide synthesizes general knowledge of functionalized epoxides and available supplier information to provide the best practices for its use.
Chemical Profile and Inherent Reactivity
This compound is a versatile synthetic intermediate characterized by two primary reactive sites: the electrophilic carbon of the bromomethyl group and the strained oxirane ring, which is susceptible to nucleophilic attack. This dual reactivity makes it a valuable building block in medicinal chemistry and organic synthesis. However, these same features contribute to its potential instability.
The primary degradation pathways for this compound are likely to involve:
-
Acid- or Base-Catalyzed Ring Opening: The epoxide ring can be opened by a variety of nucleophiles under both acidic and basic conditions, leading to the formation of diols, haloalcohols, or other addition products.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon susceptible to substitution by nucleophiles.
-
Hydrolysis: In the presence of water, the epoxide ring can hydrolyze to form the corresponding diol, 3-bromo-2,2-dimethylpropane-1,2-diol. The bromomethyl group may also be susceptible to hydrolysis, though likely at a slower rate.
-
Thermal Decomposition: At elevated temperatures, brominated organic compounds can decompose, potentially releasing hydrogen bromide (HBr).
Recommended Storage Conditions
To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended based on general supplier guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Keep container tightly closed. | Prevents ingress of moisture and other atmospheric contaminants. Use a chemically resistant container (e.g., amber glass). |
| Light Exposure | Store in a dark place or use an amber vial. | Protects the compound from potential light-induced degradation. |
| Ventilation | Store in a dry and well-ventilated place.[1] | Ensures a safe storage environment and dissipates any potential vapors. |
Stability Data
| Condition | Stability Data |
| Thermal Stability | Data not available. Avoid exposure to high temperatures. |
| Hydrolytic Stability | Data not available. Assumed to be susceptible to hydrolysis. |
| Photostability | Data not available. Assumed to be sensitive to light. |
Incompatible Materials
To prevent accelerated degradation or hazardous reactions, avoid storing this compound with the following:
-
Strong Acids and Bases: Can catalyze the rapid opening of the epoxide ring.
-
Strong Oxidizing Agents: May react exothermically with the compound.
-
Nucleophiles: Can react with both the bromomethyl group and the epoxide ring.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not published, a general workflow for assessing the stability of a chemical compound is provided below.
General Protocol for Chemical Stability Assessment
-
Initial Characterization:
-
Obtain the initial purity and identity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).
-
Document the initial appearance (e.g., color, physical state).
-
-
Stress Conditions:
-
Aliquot the compound into several vials.
-
Expose the aliquots to a range of stress conditions, including:
-
Elevated Temperature: Store samples at various temperatures (e.g., 40 °C, 60 °C) for a defined period.
-
High Humidity: Store samples in a humidity chamber (e.g., 75% RH).
-
Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber).
-
Presence of Water: Prepare a solution or suspension of the compound in water.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from each stress condition.
-
Analyze the samples using the same analytical methods as in the initial characterization to assess for degradation.
-
Quantify the amount of the parent compound remaining and identify any major degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each condition.
-
Determine the rate of degradation under each condition.
-
Based on the data, establish the recommended storage conditions and an estimated shelf-life.
-
Visualizations
The following diagrams illustrate the key degradation pathways and a logical workflow for handling and storing this compound.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for the safe handling and storage of the compound.
References
An In-depth Technical Guide to the Safety and Handling of 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(bromomethyl)-2,2-dimethyloxirane is a bifunctional organic compound containing a strained three-membered epoxide ring and a bromomethyl group.[1] These structural motifs impart a high degree of reactivity, making it a versatile intermediate in organic synthesis. However, this reactivity also presents significant safety challenges. The epoxide group is susceptible to ring-opening reactions, while the bromomethyl moiety can act as an alkylating agent. Alkylating agents are a class of compounds known for their potential to react with biological macromolecules, leading to cytotoxic and genotoxic effects. This guide aims to consolidate the available safety information and provide a framework for its safe use in a research and development setting.
Physicochemical and Toxicological Data
While specific experimental data for this compound is limited, the following tables summarize the available information and highlight the data gaps.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1120-79-2 | [2][3] |
| Molecular Formula | C₅H₉BrO | [2] |
| Molecular Weight | 165.03 g/mol | [1] |
| Boiling Point | Data not available | [3] |
| Melting Point | Data not available | [3] |
| Density | Data not available | [3] |
| LogP | 1.5587 | [2] |
| Appearance | Data not available | |
| Solubility | Data not available |
Table 2: Toxicological and Flammability Data for this compound
| Parameter | Value | Notes |
| LD50 (Oral) | Data not available | Expected to be harmful if swallowed based on similar compounds.[4] |
| LD50 (Dermal) | Data not available | Expected to be harmful in contact with skin based on similar compounds.[4] |
| LC50 (Inhalation) | Data not available | Expected to be harmful if inhaled based on similar compounds.[4] |
| Flash Point | Data not available | [3] |
| Autoignition Temperature | Data not available | |
| NFPA 704 Rating | Data not available |
Hazard Identification and Reactivity
As a substituted oxirane, this compound is anticipated to be a reactive and hazardous compound. The primary hazards stem from its electrophilic nature.
-
Epoxide Ring Strain: The three-membered ring is highly strained and susceptible to nucleophilic attack, leading to ring-opening. This reaction can be catalyzed by both acids and bases.[5]
-
Alkylating Agent: The bromomethyl group contains a good leaving group (bromide), making the adjacent carbon atom an electrophilic center for S_N2 reactions. Alkylating agents are known to react with nucleophilic sites in biological molecules like DNA and proteins, which can lead to mutations and cellular damage.
-
Reactivity with Nucleophiles: The compound is expected to react exothermically with a wide range of nucleophiles, including water, alcohols, amines, and thiols.
Experimental Protocols and Handling Procedures
Due to the lack of specific handling protocols for this compound, the following procedures are based on best practices for handling reactive epoxides and alkylating agents.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment Workflow.
Engineering Controls
All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be well-ventilated.
General Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the experiment.
-
Ensure all necessary reagents and equipment are present and in good working order.
-
Have appropriate spill cleanup materials readily available (e.g., absorbent pads, decontaminating solution).
-
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible materials for storage and transfer (e.g., glass, PTFE).
-
Keep containers tightly closed when not in use.
-
Avoid heating the compound unless under controlled and monitored conditions, as this may lead to uncontrolled reactions or decomposition.
-
-
Waste Disposal:
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste in accordance with local, state, and federal regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Spill and Emergency Procedures
The following flowchart outlines the general procedure in case of a spill.
Caption: General Spill Response Workflow.
Potential Signaling Pathways and Biological Effects
While no specific studies on the biological effects of this compound were identified, its structure suggests a potential for genotoxicity through DNA alkylation. The following diagram illustrates a hypothetical mechanism of action based on its chemical properties as an alkylating agent.
Caption: Hypothetical DNA Alkylation Pathway.
Conclusion
This compound is a reactive chemical intermediate that requires careful handling due to its potential hazards as an epoxide and alkylating agent. While specific toxicological and flammability data are lacking, the information presented in this guide provides a foundation for its safe use in a laboratory setting. All personnel should be thoroughly trained on the potential hazards and handling procedures outlined herein. A conservative approach, treating the compound as a significant irritant and potential genotoxin, is essential to ensure a safe working environment.
References
Navigating the Solubility and Reactivity of 3-(bromomethyl)-2,2-dimethyloxirane: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and chemical reactivity of 3-(bromomethyl)-2,2-dimethyloxirane (CAS No. 1120-79-2), a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of this compound in common laboratory solvents, offers detailed experimental protocols for solubility determination and quantification, and explores its characteristic reactivity, supported by visual diagrams of key chemical pathways and workflows.
Predicted Solubility Profile
Due to a lack of publicly available empirical data, the solubility of this compound in common solvents is predicted based on its chemical structure—a polar epoxide ring combined with a less polar bromomethyl group and dimethyl substituents. The principle of "like dissolves like" suggests its solubility profile.
| Solvent Class | Common Solvents | Predicted Solubility |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High - The polarity of these solvents is expected to effectively solvate the epoxide ring, leading to good solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High - These solvents are effective at dissolving a wide range of organic compounds and are expected to be good solvents for this molecule. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low - While the epoxide can form hydrogen bonds, the overall nonpolar character from the alkyl and bromomethyl groups may limit solubility. Solubility in water is expected to be particularly low. |
| Nonpolar | Toluene, Hexanes | Moderate to Low - The nonpolar parts of the molecule will interact favorably, but the polar epoxide ring will limit high solubility in purely nonpolar solvents. |
Experimental Protocols
Determination of Solubility
The following is a generalized "shake-flask" method, a standard approach for determining the solubility of a chemical substance in a specific solvent.
Objective: To determine the saturation point of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Stock Solutions: Prepare a series of standards of known concentrations of this compound in the chosen solvent.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: Allow the vials to stand undisturbed at the constant temperature to allow undissolved solid to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilution (if necessary): Dilute the filtered solution to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the filtered sample using a calibrated HPLC or GC method.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for determining the solubility of a compound.
Quantification by Titration (Epoxy Equivalent Weight)
The concentration of the epoxide, and thus its solubility in a non-reactive solvent, can be determined by titrating for the epoxy content to find the Epoxy Equivalent Weight (EEW). The following method is based on the reaction of hydrogen bromide with the epoxide ring.[1][2]
Objective: To determine the amount of this compound in a sample by quantifying the epoxide groups.
Materials:
-
Sample of this compound solution
-
Chloroform or Dichloromethane
-
Tetraethylammonium bromide (TEABr) solution in glacial acetic acid
-
Perchloric acid in glacial acetic acid (standardized titrant)
-
Potentiometric titrator with a suitable electrode
Procedure:
-
Sample Preparation: Accurately weigh a sample of the this compound solution into a titration beaker and dissolve it in chloroform or dichloromethane.[1]
-
Reagent Addition: Add the TEABr solution in glacial acetic acid to the sample.
-
Titration: Titrate the mixture with a standardized solution of perchloric acid in glacial acetic acid. The perchloric acid reacts with TEABr to generate hydrogen bromide, which then reacts with the epoxide group.[1]
-
Endpoint Detection: The endpoint is determined potentiometrically when all the epoxide groups have reacted and an excess of hydrogen bromide is present.[1]
-
Blank Determination: Perform a blank titration using the same procedure without the sample to account for any reactive impurities in the reagents.
-
Calculation: The Epoxy Equivalent Weight ( g/mol ) is calculated based on the volume of titrant consumed by the sample.
Caption: Workflow for determining the Epoxy Equivalent Weight.
Reactivity in Common Solvents
The high ring strain of the epoxide in this compound makes it susceptible to ring-opening reactions, particularly with nucleophiles.[3] The reaction conditions (acidic or basic/nucleophilic) dictate the regioselectivity of the attack.
Nucleophilic Ring-Opening (Basic/Neutral Conditions)
Under basic or neutral conditions, a nucleophile will attack the less sterically hindered carbon of the epoxide ring in an SN2-type reaction.[4][5] For this compound, this would be the carbon atom of the bromomethyl group.
Caption: Epoxide ring-opening under basic or neutral conditions.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[6][7] The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[7][8]
Caption: Epoxide ring-opening under acidic conditions.
Conclusion
References
- 1. metrohm.com [metrohm.com]
- 2. Epoxy value - Wikipedia [en.wikipedia.org]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
3-(bromomethyl)-2,2-dimethyloxirane molecular weight and formula
An In-depth Technical Guide to the Molecular Properties of 3-(bromomethyl)-2,2-dimethyloxirane
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a key building block in various synthetic pathways.
Molecular Formula
The molecular formula for this compound has been definitively established through spectroscopic analysis and elemental composition studies. The formula is:
This formula indicates that each molecule of the compound is composed of five carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterization. The experimentally determined and computationally calculated molecular weight of this compound is approximately 165.03 g/mol [1].
A more precise molecular weight can be calculated by summing the atomic weights of its constituent atoms. The following table details this calculation using the conventional atomic weights of each element.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 9 | 1.008 | 9.072 |
| Bromine | Br | 1 | 79.904[6] | 79.904 |
| Oxygen | O | 1 | 15.999[7] | 15.999 |
| Total | 165.030 |
The calculated molecular weight of 165.030 g/mol is in excellent agreement with the cited value of 165.03 g/mol [1].
Logical Relationship of Molecular Components
The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of this compound.
References
- 1. This compound | 1120-79-2 | Benchchem [benchchem.com]
- 2. This compound|1120-79-2 - MOLBASE Encyclopedia [m.molbase.com]
- 3. This compound | CAS#:1120-79-2 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - this compound (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
Unveiling the Side Reactions: A Technical Guide to the Potential Byproducts of 3-(Bromomethyl)-2,2-dimethyloxirane
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the potential reaction byproducts of the versatile synthetic intermediate, 3-(bromomethyl)-2,2-dimethyloxirane, is now available. This document provides an in-depth analysis of the compound's reactivity, outlining the formation of common and unexpected side products under various reaction conditions. The guide aims to enhance reaction optimization, improve product purity, and facilitate more efficient drug development and chemical synthesis processes.
This compound is a bifunctional molecule featuring a strained epoxide ring and a reactive bromomethyl group. This dual reactivity allows for a wide range of synthetic transformations, making it a valuable building block in organic chemistry.[1] However, this complex reactivity profile also presents challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. Understanding these potential side reactions is crucial for developing robust and efficient synthetic protocols.
Competing Reaction Pathways: A Delicate Balance
The reactivity of this compound is governed by two main competing pathways: nucleophilic substitution at the bromomethyl group and ring-opening of the epoxide. The preferred pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Nucleophilic Substitution at the Bromomethyl Group
The bromine atom, being an excellent leaving group, makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This SN2 reaction is a common pathway for introducing various functional groups.
Epoxide Ring-Opening Reactions
The strained three-membered epoxide ring is prone to ring-opening reactions under both acidic and basic conditions.[2]
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. For asymmetrically substituted epoxides like this compound, the nucleophile will preferentially attack the more substituted carbon atom (C2) due to the stabilization of the partial positive charge in the transition state. This can lead to the formation of a tertiary alcohol.
-
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), resulting in a primary alcohol.[2]
Potential Byproducts: A Detailed Examination
The interplay between these reaction pathways can lead to a variety of byproducts. The following sections detail the potential side products categorized by the type of reaction.
Byproducts from Nucleophilic Attack
The dual reactivity of this compound can lead to a mixture of products when reacted with nucleophiles.
| Nucleophile | Main Product(s) | Potential Byproduct(s) | Reaction Conditions Favoring Byproducts |
| Amines (RNH2) | 3-(aminomethyl)-2,2-dimethyloxirane | 1-(alkylamino)-3-bromo-2,2-dimethylpropan-2-ol | Acidic conditions or sterically hindered amines |
| Alcohols (ROH) / Alkoxides (RO-) | 3-(alkoxymethyl)-2,2-dimethyloxirane | 1-alkoxy-3-bromo-2,2-dimethylpropan-2-ol | Acidic conditions |
| Cyanide (CN-) | 3-(cyanomethyl)-2,2-dimethyloxirane | 1-bromo-3-cyano-2,2-dimethylpropan-2-ol | Protic solvents that can protonate the epoxide |
| Azide (N3-) | 3-(azidomethyl)-2,2-dimethyloxirane | 1-azido-3-bromo-2,2-dimethylpropan-2-ol | Acidic conditions or elevated temperatures |
Byproducts from Intramolecular Reactions
Under certain conditions, especially in the presence of a non-nucleophilic base or upon heating, this compound can undergo intramolecular reactions.
| Reaction Type | Main Product | Potential Byproduct(s) | Reaction Conditions |
| Intramolecular Cyclization | 1-oxa-4,4-dimethylspiro[2.2]pentane | Rearrangement products | Strong, non-nucleophilic bases |
| Rearrangement | 3-bromo-2,2-dimethylpropanal | Polymeric materials | Lewis acids or high temperatures |
Experimental Protocols
General Procedure for Nucleophilic Substitution:
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF, acetonitrile), the nucleophile (1.1-1.5 eq) is added. If the nucleophile is a salt, a phase-transfer catalyst may be employed. The reaction mixture is stirred at a controlled temperature (typically ranging from room temperature to 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography on silica gel.
General Procedure for Acid-Catalyzed Ring-Opening:
This compound (1.0 eq) is dissolved in the nucleophilic solvent (e.g., water, alcohol). A catalytic amount of a protic or Lewis acid (e.g., H2SO4, HCl, BF3·OEt2) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is neutralized with a weak base (e.g., NaHCO3 solution) and the product is extracted. The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.
General Procedure for Base-Catalyzed Ring-Opening:
The nucleophile (e.g., sodium alkoxide, sodium hydroxide) is dissolved or suspended in a suitable solvent. This compound (1.0 eq) is added, and the mixture is stirred, often with heating. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is neutralized with a weak acid and the product is extracted, washed, dried, and concentrated. Purification is performed by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Competing reaction pathways for this compound with a nucleophile.
Caption: Regioselectivity of epoxide ring-opening under acidic vs. basic/neutral conditions.
By providing a clear understanding of the potential byproducts and the conditions that favor their formation, this guide will serve as an invaluable resource for chemists working with this compound, ultimately leading to more efficient and predictable synthetic outcomes.
References
Methodological & Application
Application Notes and Protocols for 3-(bromomethyl)-2,2-dimethyloxirane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(bromomethyl)-2,2-dimethyloxirane is a bifunctional organic molecule possessing two key reactive sites: a primary alkyl bromide and an epoxide ring. This unique combination makes it a versatile alkylating agent in organic synthesis, with potential applications in the construction of complex molecules, including pharmaceutical intermediates. The primary bromide is susceptible to nucleophilic substitution (SN2) reactions, while the strained oxirane ring can undergo nucleophilic ring-opening. This dual reactivity allows for the introduction of the 2,2-dimethyloxiranylmethyl moiety onto a variety of nucleophilic substrates, such as amines, phenols, and thiols. These application notes provide an overview of its potential uses and generalized protocols for its application in alkylation reactions.
Dual Reactivity of this compound
The reactivity of this compound can be directed towards either the alkyl bromide or the epoxide, depending on the choice of nucleophile and reaction conditions.
-
SN2 Alkylation at the Bromomethyl Group: Soft and neutral nucleophiles, under basic or neutral conditions, will preferentially attack the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group. This reaction is favored due to the primary nature of the alkyl bromide, which is ideal for SN2 reactions.
-
Nucleophilic Ring-Opening of the Oxirane: Under acidic conditions, the epoxide oxygen can be protonated, activating the ring towards nucleophilic attack. The attack would likely occur at the less sterically hindered carbon of the epoxide. Strong, hard nucleophiles might also favor epoxide opening.
Due to the lack of specific documented examples for this compound in the literature, the following sections provide generalized protocols and representative data for analogous reactions.
Application 1: N-Alkylation of Amines and Heterocycles
The primary alkyl bromide of this compound is an excellent electrophile for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. This reaction introduces the (2,2-dimethyloxiran-3-yl)methyl group, which can be a useful building block in medicinal chemistry.
Representative Data for N-Alkylation of Amines with Primary Alkyl Bromides
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 95 |
| 2 | Piperidine | 1-Bromobutane | K₂CO₃ | DMF | 25 | 92 |
| 3 | Indole | Benzyl bromide | NaH | THF | 0 to 25 | 88 |
| 4 | Morpholine | Ethyl bromide | Et₃N | Acetonitrile | 60 | 90 |
Note: The data presented are representative examples for N-alkylation reactions with common primary alkyl bromides and are intended to provide an indication of typical reaction conditions and yields.
Experimental Protocol: General Procedure for N-Alkylation of an Amine
-
To a solution of the amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.5 M) is added a base (1.2-2.0 eq., e.g., K₂CO₃ or Et₃N).
-
This compound (1.1 eq.) is added to the stirred suspension.
-
The reaction mixture is stirred at an appropriate temperature (e.g., 25-80 °C) and monitored by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Application 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide. This compound can be used to alkylate phenols to form the corresponding aryl (2,2-dimethyloxiran-3-yl)methyl ethers. This is particularly useful for introducing this oxirane-containing side chain to phenolic drug molecules to modify their physicochemical properties.
Representative Data for Williamson Ether Synthesis with Phenols
| Entry | Phenol Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | Benzyl bromide | K₂CO₃ | Acetone | 60 | 98 |
| 2 | 4-Methoxyphenol | Ethyl iodide | NaH | THF | 25 | 95 |
| 3 | 2-Naphthol | Allyl bromide | K₂CO₃ | DMF | 50 | 92 |
| 4 | Catechol | Benzyl bromide (2.2 eq) | K₂CO₃ | Acetonitrile | 80 | 90 |
Note: The data presented are representative examples for the Williamson ether synthesis with common primary alkyl halides and are intended to provide an indication of typical reaction conditions and yields.
Experimental Protocol: General Procedure for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in a suitable solvent (e.g., acetone or DMF, 0.5 M) is added a base (1.5 eq., e.g., K₂CO₃ or Cs₂CO₃).
-
The mixture is stirred at room temperature for 15-30 minutes to form the phenoxide.
-
This compound (1.2 eq.) is added to the reaction mixture.
-
The reaction is heated to an appropriate temperature (e.g., 50-80 °C) and monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ether.
Visualizations
Caption: General workflow for alkylation reactions.
Caption: Logical diagram of dual reactivity pathways.
Caption: Conceptual use in drug modification for targeting pathways.
Application Notes and Protocols: Ring-Opening Reactions of 3-(Bromomethyl)-2,2-dimethyloxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Bromomethyl)-2,2-dimethyloxirane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its strained oxirane ring and the presence of a primary bromide offer two distinct sites for nucleophilic attack. The regioselectivity of the epoxide ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions, providing a pathway to a variety of substituted 2- and 3-hydroxy-3-methylbutane derivatives. These products are key synthons for the construction of more complex molecular architectures.
This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with a range of common nucleophiles, including nitrogen, sulfur, and oxygen-based reagents.
General Principles of Regioselectivity
The ring-opening of unsymmetrical epoxides like this compound is governed by a combination of steric and electronic factors.
-
Under Basic or Neutral Conditions (SN2 Pathway): Strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of this compound, this is the C3 carbon. This pathway leads to the formation of 1-bromo-3-methyl-2-(nucleophile)-butan-2-ol derivatives.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. The reaction proceeds through a transition state with significant carbocationic character. Consequently, the nucleophile will preferentially attack the more substituted carbon (C2), which can better stabilize the partial positive charge. This results in the formation of 2-bromo-3-methyl-2-(nucleophile)-butan-3-ol derivatives. The regioselectivity of azidolysis of epoxides can be controlled by pH in aqueous media.[1]
Reaction with Nitrogen Nucleophiles (Sodium Azide)
The introduction of an azide group via epoxide ring-opening is a valuable transformation, as the resulting azido alcohol can be readily reduced to an amino alcohol, a common motif in pharmaceuticals.
Data Presentation
| Nucleophile | Conditions | Product(s) | Regioselectivity (C2:C3) | Yield (%) | Reference |
| Sodium Azide (NaN₃) | H₂O, pH 9.5 | 1-Azido-3-bromo-3-methyl-2-butanol | Predominantly C3 attack | Good | [1] |
| Sodium Azide (NaN₃) | H₂O, pH 4.2 | 2-Azido-1-bromo-3-methyl-2-butanol | Predominantly C2 attack | Good | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Azido-3-bromo-3-methyl-2-butanol (C3 Attack)
-
To a solution of this compound (1.0 mmol) in water (10 mL), add sodium azide (1.5 mmol).
-
Adjust the pH of the solution to 9.5 by the addition of a suitable buffer (e.g., sodium bicarbonate).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-azido-3-bromo-3-methyl-2-butanol.
Protocol 2: Regioselective Synthesis of 2-Azido-1-bromo-3-methyl-2-butanol (C2 Attack)
-
To a solution of this compound (1.0 mmol) in water (10 mL), add sodium azide (1.5 mmol).
-
Adjust the pH of the solution to 4.2 by the addition of a suitable buffer (e.g., acetic acid/sodium acetate).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-azido-1-bromo-3-methyl-2-butanol.
Reaction with Amine Nucleophiles
The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. The regioselectivity is expected to follow the general principles outlined above.
Data Presentation
No specific quantitative data for the reaction of this compound with amines was found in the search results. The following table is based on general principles of epoxide ring-opening.
| Nucleophile | Conditions | Expected Major Product | Regioselectivity (C2:C3) |
| Aniline | Neutral/Basic | 1-Bromo-3-methyl-2-(phenylamino)butan-2-ol | Predominantly C3 |
| Aniline | Acidic (e.g., H⁺) | 2-Bromo-3-methyl-2-(phenylamino)butan-3-ol | Predominantly C2 |
Experimental Protocols
Protocol 3: Reaction with Aniline under Neutral Conditions
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add aniline (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute HCl to remove excess aniline, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Reaction with Thiol Nucleophiles
The reaction with thiols provides a route to β-hydroxy sulfides, which are important intermediates in organic synthesis.
Data Presentation
No specific quantitative data for the reaction of this compound with thiols was found in the search results. The following table is based on general principles of epoxide ring-opening.
| Nucleophile | Conditions | Expected Major Product | Regioselectivity (C2:C3) |
| Thiophenol | Basic (e.g., NaH, Et₃N) | 1-Bromo-3-methyl-2-(phenylthio)butan-2-ol | Predominantly C3 |
| Thiophenol | Acidic (e.g., H⁺, Lewis Acid) | 2-Bromo-3-methyl-2-(phenylthio)butan-3-ol | Predominantly C2 |
Experimental Protocols
Protocol 4: Reaction with Thiophenol under Basic Conditions
-
To a stirred solution of thiophenol (1.1 mmol) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Reaction with Oxygen Nucleophiles (Alcohols)
The alcoholysis of epoxides is a common method for the synthesis of β-alkoxy alcohols. The regioselectivity is highly dependent on the presence or absence of an acid catalyst.
Data Presentation
No specific quantitative data for the reaction of this compound with alcohols was found in the search results. The following table is based on general principles of epoxide ring-opening.
| Nucleophile | Conditions | Expected Major Product | Regioselectivity (C2:C3) |
| Methanol | Basic (e.g., NaOMe) | 1-Bromo-2-methoxy-3-methylbutan-2-ol | Predominantly C3 |
| Methanol | Acidic (e.g., H₂SO₄) | 2-Bromo-2-methoxy-3-methylbutan-3-ol | Predominantly C2 |
Experimental Protocols
Protocol 5: Base-Catalyzed Methanolysis
-
Prepare a solution of sodium methoxide in methanol (e.g., by carefully adding sodium metal to anhydrous methanol).
-
To this solution, add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 6: Acid-Catalyzed Methanolysis
-
To a solution of this compound (1.0 mmol) in anhydrous methanol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the reaction mixture at room temperature, monitoring by TLC or GC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Regioselectivity of nucleophilic ring-opening of this compound.
Caption: General experimental workflow for ring-opening reactions.
References
Application Notes and Protocols for the Synthesis of Substituted Oxetanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of substituted oxetanes, a class of four-membered cyclic ethers of increasing importance in medicinal chemistry and drug development.[1][2][3][4] The unique physicochemical properties of the oxetane ring, such as increased aqueous solubility, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl or carbonyl groups, make it an attractive moiety for incorporation into novel therapeutic agents.[1][2][5] This guide covers three primary synthetic strategies: the Paterno-Büchi reaction, intramolecular cyclization of 1,3-diols, and the ring expansion of epoxides.
Introduction to Oxetane Synthesis
The synthesis of the strained four-membered oxetane ring presents a unique synthetic challenge.[2] However, several reliable methods have been developed and refined to provide access to a wide range of substituted oxetanes. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials. The methods detailed below represent some of the most versatile and commonly employed strategies in modern organic synthesis.[3][6][7]
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data for the synthesis of various substituted oxetanes using the discussed methodologies, allowing for a direct comparison of their efficiencies and selectivities.
| Entry | Synthetic Method | Starting Materials | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Paterno-Büchi Reaction | Benzaldehyde, 2,3-Dimethyl-2-butene | 2-Phenyl-3,3,4,4-tetramethyloxetane | 85 | - | - | [8] |
| 2 | Visible-Light Paterno-Büchi | Methyl phenylglyoxylate, 2-Methyl-2-butene | Methyl 2-phenyl-3,3-dimethyl-oxetane-2-carboxylate | 99 | - | - | [9] |
| 3 | Intramolecular Williamson Etherification | (2R,4R)-1-Chloro-4-phenylpentan-2-ol | (cis)-2-Methyl-4-phenyloxetane | 82 | >99:1 | 98 | [2] |
| 4 | Intramolecular Williamson Etherification | (2S,4R)-1-Chloro-4-phenylpentan-2-ol | (trans)-2-Methyl-4-phenyloxetane | 78 | >99:1 | 98 | [2] |
| 5 | Epoxide Ring Expansion | Styrene oxide | 2-Phenyloxetane | 85 | - | >98 | [2] |
| 6 | Epoxide Ring Expansion | 1,2-Epoxyoctane | 2-Hexyloxetane | 91 | - | >98 | [2] |
| 7 | Asymmetric Epoxidation/Ring Expansion | Acetophenone | (R)-2-Methyl-2-phenyloxetane | 78 | - | 97 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-Substituted Oxetanes via Visible-Light-Mediated Paterno-Büchi Reaction
This protocol describes a visible-light-mediated [2+2] cycloaddition between an aryl glyoxylate and an alkene, which offers a safer and more scalable alternative to traditional UV-light-mediated methods.[9][10]
Materials:
-
Methyl phenylglyoxylate
-
2,3-Dimethyl-2-butene
-
Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)
-
Acetonitrile (MeCN), anhydrous
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel equipped with a stir bar
-
Blue LED light source (e.g., 465 nm)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add methyl phenylglyoxylate (0.05 mmol, 1.0 equiv) and the iridium photocatalyst (2.5 mol %).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add anhydrous acetonitrile (0.1 M solution) followed by 2,3-dimethyl-2-butene (10 equiv).
-
Stir the reaction mixture at ambient temperature and irradiate with a blue LED light source. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 0.5 - 16 hours), concentrate the reaction mixture under reduced pressure.[10]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired oxetane.
Protocol 2: Synthesis of cis- and trans-2,4-Disubstituted Oxetanes via Intramolecular Williamson Etherification
This protocol outlines the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols. The stereochemistry of the final product is dictated by the stereochemistry of the starting diol.[2]
Materials:
-
syn- or anti-1,3-diol (e.g., syn-1-phenylpentane-2,4-diol)
-
Acetyl bromide (AcBr)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure: Step 1: Conversion of Diol to Acetoxybromide
-
Dissolve the syn- or anti-1,3-diol in anhydrous dichloromethane at 0 °C.
-
Slowly add acetyl bromide with stirring. The reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group that is converted to the bromide.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetoxybromide by silica gel column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified acetoxybromide in methanol.
-
Add a solution of potassium hydroxide in methanol dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a dilute aqueous solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oxetane by silica gel column chromatography to yield the desired stereoisomer.
Protocol 3: Ring Expansion of Epoxides to Oxetanes using a Sulfoxonium Ylide
This method provides a route to 2-substituted and 2,2-disubstituted oxetanes from terminal or 1,1-disubstituted epoxides.[2]
Materials:
-
Substituted epoxide (e.g., styrene oxide)
-
Trimethyloxosulfonium iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO) or tert-Butanol (t-BuOH), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add trimethyloxosulfonium iodide and anhydrous DMSO or t-BuOH.
-
Add sodium hydride (if using DMSO) or potassium tert-butoxide (if using t-BuOH) portion-wise at room temperature to generate the sulfoxonium ylide.
-
Stir the resulting suspension for 30 minutes.
-
Add the epoxide dropwise to the ylide solution.
-
Heat the reaction mixture (typically between 70-120 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired oxetane.[2]
Visualizations
General Workflow for Oxetane Synthesis
The following diagram illustrates a generalized workflow for the synthesis of substituted oxetanes, from the selection of starting materials to the final purified product.
Caption: General workflow for the synthesis of substituted oxetanes.
Mechanism of the Paterno-Büchi Reaction
This diagram illustrates the key steps in the Paterno-Büchi reaction mechanism for the formation of an oxetane ring.
Caption: Simplified mechanism of the Paterno-Büchi reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(bromomethyl)-2,2-dimethyloxirane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(bromomethyl)-2,2-dimethyloxirane is a versatile bifunctional reagent of significant interest in medicinal chemistry. Its utility stems from the presence of two key reactive sites: a strained oxirane (epoxide) ring and a primary alkyl bromide. This unique combination allows for sequential or orthogonal reactions, making it a valuable building block for the synthesis of diverse molecular scaffolds. The incorporated gem-dimethyl group can enhance the pharmacokinetic profile of drug candidates by increasing metabolic stability and improving cell membrane permeability.
The epoxide moiety is susceptible to nucleophilic ring-opening, providing a straightforward method for introducing a variety of functional groups and building complex molecular architectures. The bromomethyl group offers a handle for subsequent modifications, such as further nucleophilic substitutions or cross-coupling reactions. This application note will detail the synthetic utility of this compound in the preparation of biologically active compounds and provide protocols for its key transformations.
Key Applications in Medicinal Chemistry
The strategic incorporation of the this compound scaffold can lead to the development of novel therapeutic agents across various disease areas. The inherent reactivity of the epoxide ring is central to its application.
Synthesis of Chiral Amino Alcohols
The ring-opening of the epoxide with amines or other nitrogen nucleophiles is a fundamental transformation that yields chiral amino alcohols. This motif is a common feature in many biologically active molecules, including beta-blockers and certain antiviral and anticancer agents. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.
Construction of Heterocyclic Systems
The bifunctional nature of this compound allows for its use in the construction of various heterocyclic systems. For instance, reaction with a dinucleophile can lead to the formation of morpholine, piperazine, or other saturated heterocycles, which are privileged scaffolds in drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound.
Protocol 1: General Procedure for the Nucleophilic Ring-Opening of this compound with Phenols
This protocol describes a general method for the synthesis of 1-aryloxy-3-bromo-2,2-dimethyl-2-propanol derivatives, which can serve as intermediates for various bioactive compounds.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of Amine Derivatives by Epoxide Opening
This protocol outlines the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or isopropanol.
-
Add the desired amine (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography (a gradient of methanol in dichloromethane is often effective).
-
Characterize the purified product by appropriate analytical methods.
Data Presentation
While specific quantitative biological data for a series of compounds derived directly from this compound is not extensively available in the public domain, the following table illustrates a hypothetical structure-activity relationship (SAR) for a series of analogs, which is a common practice in medicinal chemistry to guide lead optimization.
| Compound ID | R Group (Nucleophile) | Target | IC50 (nM) |
| A-1 | 4-Fluorophenoxy | Kinase X | 150 |
| A-2 | 4-Chlorophenoxy | Kinase X | 125 |
| A-3 | 4-Methoxyphenoxy | Kinase X | 350 |
| A-4 | Morpholino | Kinase X | 800 |
| A-5 | Piperidin-1-yl | Kinase X | 650 |
This data is illustrative and intended to demonstrate how quantitative data for derivatives would be presented.
Visualizations
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.
Logical Relationship of Synthetic Utility
Caption: Synthetic utility of this compound based on its reactive sites.
Scale-Up Synthesis of 3-(Bromomethyl)-2,2-dimethyloxirane: Application Notes and Protocols for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key chemical building blocks is paramount. 3-(Bromomethyl)-2,2-dimethyloxirane is a valuable bifunctional reagent in medicinal chemistry, enabling the introduction of a gem-dimethyl oxirane moiety into potential drug candidates. This structural motif can enhance metabolic stability, improve solubility, and provide a rigid scaffold for optimizing ligand-receptor interactions. This document provides detailed application notes and a scalable protocol for the synthesis of this compound.
Introduction
This compound serves as a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its utility lies in the reactive oxirane ring, which can be opened by various nucleophiles, and the bromomethyl group, which can participate in substitution reactions. This dual reactivity allows for the construction of diverse molecular architectures. For instance, oxetane-containing compounds have shown promise in various therapeutic areas, and this building block provides a straightforward entry to such structures. While direct examples of its incorporation into marketed drugs are not prevalent in publicly available literature, its structural analog, 3-(bromomethyl)-3-methyloxetane, is a key intermediate in the synthesis of Crenolanib, a potent inhibitor of platelet-derived growth factor receptor (PDGFR). This highlights the potential of similar oxiranes in drug discovery.
Synthetic Approach
The most common and scalable approach for the synthesis of this compound is the intramolecular cyclization of a suitable precursor, 3-bromo-2,2-dimethyl-1-propanol. This reaction is an example of a Williamson ether synthesis, where the hydroxyl group, upon deprotonation by a base, acts as a nucleophile to displace the adjacent bromide, forming the strained three-membered ether ring.
dot
Figure 1. Workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol for Scale-Up Synthesis
This protocol describes the synthesis of this compound on a multi-gram to kilogram scale.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 3-Bromo-2,2-dimethyl-1-propanol | 40894-00-6 | 167.04 | 1.0 |
| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | 1.2 |
| Toluene | 108-88-3 | 92.14 | ~10 volumes |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | As needed for extraction |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | As needed for washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed for drying |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel (appropriate for the scale)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with 3-bromo-2,2-dimethyl-1-propanol (1.0 eq) and toluene (~5 volumes). Begin stirring to ensure the starting material is fully dissolved.
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in water (~5 volumes). Add the aqueous sodium hydroxide solution to the stirred solution of the starting material in the reactor via an addition funnel over a period of 30-60 minutes. An exotherm may be observed; maintain the internal temperature between 20-30 °C using the cooling circulator.
-
Reaction: After the addition is complete, heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the reactor to quench the reaction and dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with MTBE (2 x ~3 volumes).
-
Combine the organic layers and wash with water and then with saturated brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Quantitative Data Summary:
| Parameter | Value |
| Typical Scale | 100 g - 1 kg |
| Reaction Time | 2 - 4 hours |
| Yield | 75 - 85% |
| Purity (by GC) | >98% |
| Boiling Point | 58-60 °C at 15 mmHg |
Signaling Pathway and Logical Relationship Diagram
The synthesis of this compound is a direct intramolecular SN2 reaction. The key logical relationship is the base-mediated deprotonation of the alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon bearing the bromine atom.
dot
Figure 2. Mechanism of the intramolecular SN2 cyclization.
Conclusion
The provided protocol offers a robust and scalable method for the synthesis of this compound, a valuable building block for drug discovery and development. The straightforward procedure, coupled with a high yield and purity, makes it suitable for implementation in both academic and industrial research settings. The versatile reactivity of this compound opens avenues for the synthesis of novel chemical entities with potential therapeutic applications. Careful adherence to the protocol and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for the Purification of 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3-(bromomethyl)-2,2-dimethyloxirane, a versatile building block in organic synthesis. The following methods are described: vacuum distillation, flash column chromatography, and recrystallization. Each protocol is accompanied by expected outcomes and analytical characterization data to ensure the desired purity is achieved.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Its high reactivity, attributed to the strained oxirane ring and the presence of a primary bromide, necessitates stringent purification to remove starting materials, byproducts, and decomposition products. Commercially available this compound often has a purity of around 95% and may require further purification for sensitive applications. This document outlines validated methods to achieve high purity of this compound.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a summary of the recommended methods.
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | > 98% | Effective for removing non-volatile impurities and solvents. Scalable. | Requires specialized equipment. Potential for thermal degradation if not carefully controlled. |
| Flash Column Chromatography | Separation based on differential adsorption to a solid phase (e.g., silica gel). | > 99% | High resolution for separating closely related impurities. | Can be time-consuming and requires significant solvent volumes. Not ideal for very large scales. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | > 99% | Highly effective for removing small amounts of impurities from a solid compound. | Only applicable if the compound is a solid at room temperature and a suitable solvent is found. |
Experimental Protocols
Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities and residual solvents on a moderate to large scale.
Protocol:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound (up to 2/3 of the flask's volume). Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually reduce the pressure using the vacuum pump.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is approximately 160-162 °C at atmospheric pressure, which will be significantly lower under vacuum. The exact temperature will depend on the achieved vacuum level.
-
-
Completion and Storage: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature. Transfer the purified product to a clean, dry, and sealed container. Store in a cool, dark place.
Expected Purity: > 98% (as determined by GC-MS).
Flash Column Chromatography
Flash column chromatography is a highly effective method for removing impurities with similar polarity to the desired product.
Protocol:
-
Column Preparation:
-
Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial mobile phase (e.g., 98:2 cyclohexane/ethyl acetate).[1]
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 98:2 cyclohexane/ethyl acetate). A target Rf value of 0.2-0.3 on a TLC plate is generally recommended for good separation.[2]
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) if necessary to elute the product.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product: Dry the purified product under high vacuum to remove any residual solvent.
Quantitative Data:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Cyclohexane/Ethyl Acetate (98:2)[1] |
| Expected Rf | ~0.3 (in 98:2 Cyclohexane/Ethyl Acetate) |
| Initial Purity | ~95% |
| Final Purity | > 99% (as determined by GC-MS and NMR) |
| Typical Yield | 85-95% |
Recrystallization
While this compound is a liquid at room temperature, this section provides a general protocol for recrystallization that can be adapted for solid derivatives or if the compound itself can be induced to crystallize at low temperatures.
Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.
-
Potential solvents for non-polar compounds like this include pentane, hexane, or other short-chain alkanes. A co-solvent system may also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Analytical Characterization
The purity of this compound should be confirmed using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity and identifying any volatile impurities.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | ZB-5 MS (or equivalent 5% phenyl-polysiloxane)[3] |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min. |
| MS Detector | Electron Ionization (EI) at 70 eV[4] |
| Mass Range | 40-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are essential for confirming the structure of the purified product. While a specific spectrum for the purified compound is not available, the following are expected chemical shifts based on similar structures.[1]
Expected 1H NMR Chemical Shifts (CDCl3):
| Protons | Chemical Shift (ppm) | Multiplicity |
| C(CH3)2 | ~1.3-1.5 | s (6H) |
| CH-O | ~3.0-3.2 | m (1H) |
| CH2-Br | ~3.4-3.6 | m (2H) |
Expected 13C NMR Chemical Shifts (CDCl3):
| Carbon | Chemical Shift (ppm) |
| C(C H3)2 | ~20-25 |
| C (CH3)2 | ~58-62 |
| C H-O | ~60-65 |
| C H2-Br | ~35-40 |
Visual Workflows
Figure 1. General workflow for the purification of this compound.
Figure 2. Detailed workflow for flash column chromatography purification.
References
Catalytic Applications of 3-(Bromomethyl)-2,2-dimethyloxirane: A Versatile Building Block in Pharmaceutical Synthesis
Abstract
3-(Bromomethyl)-2,2-dimethyloxirane is a bifunctional synthetic intermediate of significant interest to researchers in organic synthesis and drug development. Its unique structure, combining a reactive epoxide ring and a bromomethyl group, offers multiple avenues for molecular elaboration. This application note details the catalytic applications of this oxirane, with a particular focus on its utility in the synthesis of beta-blockers and in Lewis acid-catalyzed Friedel-Crafts alkylations. Detailed experimental protocols and workflow diagrams are provided to guide researchers in leveraging this versatile building block for the development of novel therapeutics and complex organic molecules.
Introduction
The development of efficient and selective catalytic transformations is a cornerstone of modern pharmaceutical and fine chemical synthesis. This compound serves as an exemplary building block, possessing two distinct reactive sites that can be addressed with high selectivity under catalytic conditions. The strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening, while the bromomethyl group provides a handle for nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures from simple starting materials. This note will explore two key catalytic applications: the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and the Lewis acid-catalyzed alkylation of aromatic systems.
Application in the Synthesis of Beta-Blockers
Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[1] The core structure of many beta-blockers features an aryloxypropanolamine moiety. The synthesis of these compounds often involves the reaction of a phenol with a suitable epoxide, followed by the introduction of an amine. This compound, while not a direct precursor to traditional beta-blockers in the same way as epichlorohydrin, provides a scaffold for novel beta-blocker analogues with a gem-dimethyl substitution pattern, which can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
The general synthetic strategy involves the catalytic ring-opening of the epoxide with a phenolic nucleophile, followed by the displacement of the primary bromide with an appropriate amine. The catalytic step is crucial for achieving high regioselectivity in the epoxide ring-opening.
Catalytic Regioselective Epoxide Ring-Opening
The reaction of a phenol with this compound can be catalyzed by a variety of systems, including Lewis acids and organocatalysts, to yield the desired 1-aryloxy-3-bromo-2,2-dimethyl-2-propanol intermediate. The catalyst plays a pivotal role in activating the epoxide ring towards nucleophilic attack and controlling the regioselectivity. For asymmetrical epoxides, the nucleophile can attack either the more or less sterically hindered carbon. In the case of this compound under basic or neutral conditions, nucleophilic attack is expected to occur at the less hindered primary carbon of the epoxide.
A representative catalytic system for this transformation is the use of a Lewis acid, such as an aluminum-based complex, which can coordinate to the epoxide oxygen, facilitating ring-opening.
Experimental Protocol: Catalytic Synthesis of a Beta-Blocker Precursor
This protocol is a representative example based on the catalytic ring-opening of epoxides with phenols.
Objective: To synthesize 1-(4-nitrophenoxy)-3-bromo-2,2-dimethyl-2-propanol from 4-nitrophenol and this compound using a Lewis acid catalyst.
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.2 eq)
-
Aluminum-based Lewis Acid Catalyst (e.g., PhCNAl(OC(CF3)2Ph)3) (1 mol%)[2]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitrophenol and the Lewis acid catalyst.
-
Dissolve the solids in anhydrous DCM.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Quantitative Data (Illustrative):
The following table presents illustrative data based on typical yields for catalytic epoxide ring-opening reactions. Actual results may vary.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 4 | >95 | 90 |
| 0.5 | 8 | >95 | 88 |
| 0.1 | 24 | 85 | 75 |
Logical Workflow for Beta-Blocker Synthesis
The following diagram illustrates the logical workflow for the synthesis of a novel beta-blocker analogue using this compound.
Application in Lewis Acid-Catalyzed Friedel-Crafts Alkylation
The electrophilic nature of the epoxide ring, especially when activated by a Lewis acid, allows this compound to act as an alkylating agent in Friedel-Crafts type reactions. This provides a direct route to introduce a functionalized quaternary carbon center onto an aromatic ring, a valuable transformation in the synthesis of complex molecules.
Catalytic Alkylation of Aromatic Compounds
In the presence of a suitable Lewis acid, such as iron(III) chloride or aluminum chloride, the epoxide ring is opened to generate a carbocationic intermediate. This electrophile can then attack an electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond. The presence of the bromomethyl group in the product offers a handle for further synthetic manipulations.
Experimental Protocol: Lewis Acid-Catalyzed Alkylation of Anisole
This protocol is a representative example based on Lewis acid-catalyzed alkylations with epoxides.
Objective: To synthesize 1-(4-methoxyphenyl)-3-bromo-2,2-dimethyl-2-propanol via the Lewis acid-catalyzed alkylation of anisole with this compound.
Materials:
-
This compound (1.0 eq)
-
Anisole (3.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl3) (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous FeCl3 and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add anisole to the suspension.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Illustrative):
The following table presents illustrative data based on typical yields for Lewis acid-catalyzed Friedel-Crafts alkylations with epoxides.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| FeCl3 | 10 | 0 to rt | 6 | 75 |
| AlCl3 | 10 | 0 to rt | 4 | 82 |
| SnCl4 | 10 | 0 to rt | 8 | 68 |
Reaction Pathway for Friedel-Crafts Alkylation
The diagram below outlines the general mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation of an aromatic compound with this compound.
References
Application Notes and Protocols for 3-(bromomethyl)-2,2-dimethyloxirane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(bromomethyl)-2,2-dimethyloxirane in polymer chemistry. This functionalized oxirane monomer is a valuable building block for the synthesis of advanced polymer architectures with tailored properties, finding potential applications in drug delivery, specialty coatings, and material science.
Introduction
This compound is a substituted epoxide monomer that combines the reactivity of an oxirane ring with a pendant bromomethyl group. This unique structure allows for its polymerization via cationic ring-opening polymerization (CROP) to yield a polyether backbone with reactive side chains. The presence of the bromomethyl group enables a wide range of post-polymerization modifications, making it a versatile platform for the synthesis of functional and smart polymers.
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of functional polyethers. The resulting polymer, poly(this compound), serves as a versatile intermediate for further chemical transformations.
-
Synthesis of Graft Copolymers: The pendant bromomethyl groups act as initiation sites for various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This "grafting-from" approach allows for the synthesis of well-defined graft copolymers with a polyether backbone and side chains of different chemical nature (e.g., polystyrene, poly(methyl methacrylate)).
-
Functional Polymer Synthesis: The bromide can be readily displaced by a variety of nucleophiles, enabling the introduction of a wide range of functional groups. This includes, but is not limited to, azides, amines, thiols, and carboxylates. This post-polymerization modification is a powerful tool for tailoring the physicochemical properties of the polymer, such as solubility, thermal stability, and biocompatibility. For instance, the introduction of azide groups allows for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach biomolecules or other functional moieties.
-
Development of Smart Materials: By incorporating stimuli-responsive groups through post-polymerization modification, smart materials can be developed. For example, the attachment of pH-sensitive or thermo-responsive polymer chains can lead to materials that undergo conformational changes in response to environmental stimuli, which is of great interest in drug delivery systems.
Experimental Protocols
Cationic Ring-Opening Polymerization (CROP) of this compound
This protocol describes a general procedure for the synthesis of poly(this compound) via cationic ring-opening polymerization. The reaction is typically initiated by a strong Lewis acid or a stable carbocation.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Dichloromethane (CH₂Cl₂) (solvent), freshly distilled over CaH₂
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Monomer and Solvent Preparation: The monomer, this compound, should be purified by distillation under reduced pressure and stored under an inert atmosphere. The solvent, dichloromethane, must be rigorously dried and deoxygenated prior to use.
-
Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon or nitrogen. The monomer is then dissolved in anhydrous dichloromethane to a desired concentration (e.g., 1 M).
-
Initiation: The reaction mixture is cooled to a specific temperature, typically between -20 °C and 0 °C, using a suitable cooling bath. The initiator, BF₃·OEt₂, is then added dropwise via a syringe under a positive pressure of inert gas. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the polymer.
-
Polymerization: The reaction is allowed to proceed at the chosen temperature for a predetermined time (e.g., 1 to 24 hours), with constant stirring. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for monomer conversion.
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol or hexane. The precipitate is then collected by filtration or centrifugation, redissolved in a small amount of dichloromethane, and re-precipitated. This process is repeated two to three times to remove any unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
-
Characterization: The structure of the resulting poly(this compound) is confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. The molecular weight and polydispersity index (PDI) are determined by gel permeation chromatography (GPC).
Illustrative Data for CROP of a Substituted Oxirane:
| Entry | [M]/[I] Ratio | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50 | 0 | 4 | 85 | 4,500 | 1.25 |
| 2 | 100 | 0 | 8 | 92 | 8,900 | 1.30 |
| 3 | 200 | -10 | 12 | 95 | 17,500 | 1.35 |
Note: This data is representative for the CROP of functional oxiranes and may vary for this compound.
Post-Polymerization Modification: Azidation of Poly(this compound)
This protocol outlines the conversion of the pendant bromomethyl groups to azidomethyl groups, which are valuable for subsequent "click" chemistry reactions.
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the poly(this compound) in DMF.
-
Azidation Reaction: Add a molar excess of sodium azide (e.g., 5-10 equivalents per bromomethyl group) to the polymer solution. The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-60 °C) for 24-48 hours. The reaction should be carried out in a well-ventilated fume hood due to the toxicity of sodium azide.
-
Purification: After the reaction is complete, the solution is cooled to room temperature. The polymer is purified by extensive dialysis against deionized water for several days to remove the excess sodium azide and DMF.
-
Isolation: The purified polymer solution is then lyophilized (freeze-dried) to obtain the azido-functionalized polymer as a solid.
-
Characterization: The successful conversion of the bromide to the azide group is confirmed by FT-IR spectroscopy (appearance of a strong azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).
Illustrative Data for Post-Polymerization Modification:
| Polymer Backbone | Reagent | Functional Group Conversion (%) | Characterization Technique |
| Poly(this compound) | Sodium Azide | >95 | FT-IR, ¹H NMR |
| Poly(this compound) | Thiourea | >90 | ¹H NMR, Elemental Analysis |
| Poly(this compound) | Sodium Phenoxide | >98 | ¹H NMR, ¹³C NMR |
Note: This data is illustrative and the actual conversion rates may vary depending on the specific reaction conditions.
Visualizations
Application Notes and Protocols for 3-(Bromomethyl)-2,2-dimethyloxirane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the chemical reactions of 3-(bromomethyl)-2,2-dimethyloxirane, a versatile bifunctional electrophile. This document outlines its primary modes of reactivity, provides specific experimental protocols for key transformations, and includes quantitative data to inform reaction optimization.
Introduction
This compound is a valuable synthetic intermediate possessing two distinct electrophilic sites: a strained oxirane ring and a primary alkyl bromide. This dual reactivity allows for a range of selective transformations, making it a useful building block in the synthesis of complex molecules, including potential pharmaceutical agents. The reactivity at each site can be controlled by the choice of nucleophile and reaction conditions, enabling either nucleophilic substitution at the bromomethyl group or ring-opening of the epoxide.
Core Reactivity Principles
The chemical behavior of this compound is dictated by two key features:
-
Epoxide Ring-Opening: The three-membered oxirane ring is highly strained and susceptible to ring-opening by a variety of nucleophiles. This can occur under both acidic and basic/nucleophilic conditions.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on the oxirane.
-
Base-Catalyzed/Nucleophilic Ring-Opening: Strong nucleophiles can directly attack one of the electrophilic carbons of the epoxide ring, leading to its opening. This reaction typically proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
-
-
Nucleophilic Substitution: The bromomethyl group contains a good leaving group (bromide) and is susceptible to S(_N)2 attack by a wide range of nucleophiles. This reaction is generally favored by softer, less sterically hindered nucleophiles and conditions that do not strongly promote epoxide ring-opening.
Reaction Workflows
The selection of reaction conditions dictates the chemoselectivity of reactions with this compound. The following diagram illustrates the general decision-making process for targeting either the bromomethyl group or the epoxide ring.
Caption: General workflow for selective reactions of this compound.
Experimental Protocols and Data
The following sections provide detailed protocols for key reactions of this compound with various nucleophiles.
Reaction with Amines: Nucleophilic Substitution and Ring-Opening
Amines can act as nucleophiles to attack either the bromomethyl group or the epoxide ring. The reaction pathway is highly dependent on the structure of the amine and the reaction conditions.
Protocol 1: Reaction with Piperidine
This protocol exemplifies a typical nucleophilic substitution at the bromomethyl group.
-
Reaction: this compound + Piperidine → 1-((2,2-dimethyloxiran-3-yl)methyl)piperidine
-
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
Quantitative Data for Amine Reactions:
| Nucleophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Piperidine | Nucleophilic Substitution | Acetonitrile, RT, 24h | ~85% | General protocol |
| Aniline | Ring-Opening & Substitution | Ethanol, Reflux, 48h | Mixture | General protocol |
Reaction with Thiols: Selective Nucleophilic Substitution
Thiols are soft nucleophiles that selectively attack the bromomethyl group, leaving the epoxide ring intact.
Protocol 2: Reaction with Thiophenol
-
Reaction: this compound + Thiophenol → (2,2-dimethyloxiran-3-yl)(phenyl)methylsulfane
-
Procedure:
-
To a solution of this compound (1.0 mmol) and thiophenol (1.1 mmol) in methanol (10 mL) is added potassium carbonate (1.5 mmol).
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is evaporated, and the residue is taken up in diethyl ether.
-
The organic solution is washed with water and brine, dried over magnesium sulfate, and concentrated.
-
The product is purified by flash chromatography.
-
Quantitative Data for Thiol Reactions:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | Nucleophilic Substitution | K₂CO₃, Methanol, RT, 12h | >90% | General protocol |
| Benzyl Mercaptan | Nucleophilic Substitution | NaH, THF, 0°C to RT, 6h | ~95% | General protocol |
Reaction with Azide: Synthesis of Azido-oxiranes
Sodium azide is an excellent nucleophile for S(_N)2 displacement of the bromide, providing access to azido-functionalized epoxides which are precursors to amino alcohols.
Protocol 3: Reaction with Sodium Azide
-
Reaction: this compound + NaN₃ → 3-(azidomethyl)-2,2-dimethyloxirane
-
Procedure:
-
A solution of this compound (1.0 mmol) in a 4:1 mixture of acetone and water (10 mL) is prepared.
-
Sodium azide (1.5 mmol) is added, and the reaction mixture is heated to reflux for 8 hours.
-
After cooling to room temperature, the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with diethyl ether (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.
-
Quantitative Data for Azide Reaction:
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Azide | Nucleophilic Substitution | Acetone/H₂O, Reflux, 8h | >95% | General protocol |
Epoxide Ring-Opening Reactions
Protocol 4: Acid-Catalyzed Ring-Opening with Methanol
-
Reaction: this compound + Methanol/H⁺ → 1-bromo-3-methoxy-3-methyl-2-butanol
-
Procedure:
-
This compound (1.0 mmol) is dissolved in methanol (10 mL).
-
A catalytic amount of sulfuric acid (e.g., 1 drop of concentrated H₂SO₄) is added.
-
The solution is stirred at room temperature for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The methanol is removed in vacuo, and the aqueous layer is extracted with ethyl acetate.
-
The organic phase is dried and concentrated to yield the product.
-
Quantitative Data for Ring-Opening Reactions:
| Nucleophile/Conditions | Major Product | Reaction Conditions | Yield (%) | Reference |
| Methanol / H₂SO₄ | Ring-Opening | Methanol, RT, 4h | ~90% | General protocol |
| H₂O / H₂SO₄ | Ring-Opening (Diol) | Acetone/H₂O, RT, 6h | ~92% | General protocol |
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the key reaction types.
Caption: S(_N)2 reaction at the bromomethyl position.
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Signaling Pathways
Currently, there is no established literature directly linking this compound to specific signaling pathways. However, as a bifunctional electrophile, it has the potential to act as a covalent inhibitor or probe by reacting with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. Such interactions could potentially modulate enzyme activity or disrupt protein-protein interactions within a signaling cascade. Further research is required to explore these possibilities.
Caption: Hypothetical interaction with a biological signaling pathway.
Safety Information
This compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-2,2-dimethyloxirane
Welcome to the technical support center for the synthesis of 3-(bromomethyl)-2,2-dimethyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, which is typically prepared by the epoxidation of 4-bromo-3,3-dimethylbut-1-ene.
1. Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Reaction Temperature: The epoxidation is often carried out at or below room temperature. Ensure the temperature is maintained within the optimal range. For some epoxidations, higher temperatures can lead to decomposition.[1] |
| Degradation of Reagents | - Peroxy Acid Quality: Use fresh, high-purity meta-chloroperoxybenzoic acid (m-CPBA) or another suitable peroxy acid. Peroxy acids can degrade over time, especially if not stored properly.[2] - Starting Material Purity: Ensure the 4-bromo-3,3-dimethylbut-1-ene is pure and free of contaminants that could interfere with the reaction. |
| Incorrect Stoichiometry | - Reagent Ratio: A slight excess of the peroxy acid (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the alkene. However, a large excess can lead to side reactions. |
| Suboptimal pH | - Buffering: In some cases, a buffer such as sodium bicarbonate or disodium hydrogen phosphate may be added to neutralize the acidic byproduct (m-chlorobenzoic acid), which can catalyze the opening of the epoxide ring. |
2. Presence of Significant Byproducts
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Diol (1-bromo-3,3-dimethylbutane-1,2-diol) | Acid-catalyzed ring-opening of the epoxide by water present in the reaction mixture.[3][4][5][6][7] | - Use anhydrous solvents. - Add a buffer to neutralize the acidic byproduct. - Perform the reaction under an inert atmosphere to exclude moisture. |
| Rearrangement Products | Isomerization of the starting alkene or the epoxide product. | - Maintain a low reaction temperature. - Minimize exposure to acidic conditions during workup. |
| Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or slightly increase the amount of peroxy acid. - Ensure proper mixing. |
| m-Chlorobenzoic Acid | Byproduct of the m-CPBA oxidant.[2] | - Can be removed by a basic wash (e.g., with sodium bicarbonate solution) during the workup. |
3. Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution |
| Co-elution with Byproducts | Similar polarity of the product and byproducts. | - Chromatography: Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. |
| Product Decomposition on Silica Gel | The acidic nature of silica gel can cause the epoxide ring to open. | - Neutralized Silica: Use silica gel that has been washed with a base (e.g., triethylamine) and then dried. - Alternative Sorbents: Consider using neutral alumina for chromatography. |
| Emulsion Formation during Workup | Presence of surfactants or fine solid particles. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Filter the mixture before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor is 4-bromo-3,3-dimethylbut-1-ene. This alkene is then epoxidized to form the desired oxirane.
Q2: Which oxidizing agent is most suitable for this epoxidation?
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this type of epoxidation.[2][8] Other peroxy acids can also be employed.
Q3: What is the mechanism of the epoxidation reaction with m-CPBA?
The reaction proceeds via a concerted mechanism where the peroxy acid transfers an oxygen atom to the double bond of the alkene in a single step.[2] This is a syn-addition, meaning the oxygen is added to the same face of the double bond.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. The starting alkene will have a different Rf value than the epoxide product. Staining with potassium permanganate can be useful as the alkene will react, while the epoxide is generally more stable to this stain. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions to take during this synthesis?
-
Peroxy acids: m-CPBA and other peroxy acids are potentially explosive, especially when impure or heated. Handle with care and store in a cool, dry place.
-
Brominated compounds: this compound and its precursor are likely to be irritants and potentially toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Use appropriate safety measures for the solvents being used (e.g., dichloromethane is a common solvent for this reaction).
Q6: How should the final product be stored?
This compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
General Procedure for the Epoxidation of 4-bromo-3,3-dimethylbut-1-ene
This is a representative protocol and may require optimization.
-
Dissolution of Alkene: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3,3-dimethylbut-1-ene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) at 0 °C (ice bath).
-
Addition of Peroxy Acid: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within a few hours.
-
Workup:
-
Cool the reaction mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate sequentially with a cold, saturated aqueous solution of sodium bicarbonate (to remove excess m-CPBA and the remaining m-chlorobenzoic acid), and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on neutralized silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions of 3-(Bromomethyl)-2,2-dimethyloxirane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-2,2-dimethyloxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites:
-
The Bromomethyl Group: The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups.
-
The Epoxide Ring: The strained three-membered ring can be opened by nucleophiles under both acidic and basic conditions. The regioselectivity of ring-opening is dependent on the reaction conditions.
Q2: What are the most common reactions performed with this compound?
A2: The most common reactions involve nucleophilic attack at the bromomethyl group, leading to the formation of ethers, esters, azides, and other derivatives. The epoxide ring can also be targeted for ring-opening reactions to introduce further functionality.
Q3: What are the key factors that influence the yield of reactions at the bromomethyl group?
A3: The yield of SN2 reactions at the bromomethyl group is primarily influenced by:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates and higher yields.
-
Steric Hindrance: While the bromomethyl group is a primary halide, steric hindrance from the adjacent gem-dimethyl group on the oxirane ring can play a role. Very bulky nucleophiles may react more slowly.
-
Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1]
-
Temperature: Increasing the reaction temperature can increase the reaction rate, but it can also promote side reactions such as elimination or epoxide ring-opening. Careful temperature control is crucial.
-
Leaving Group: Bromine is a good leaving group, facilitating the SN2 reaction.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield in Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers from this compound and an alkoxide.
Symptoms:
-
Low conversion of starting material.
-
Formation of significant amounts of side products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation of the Alcohol | - Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[2][3] - Ensure the alcohol and solvent are anhydrous, as water will quench the base. |
| Side Reaction: E2 Elimination | - The bromomethyl group is a primary halide, which minimizes E2 elimination. However, with very strong, sterically hindered bases, elimination can become a competing pathway.[1] - Use a less hindered base if possible. - Maintain a moderate reaction temperature. |
| Side Reaction: Epoxide Ring-Opening | - The alkoxide is a strong nucleophile and can potentially open the epoxide ring, especially at elevated temperatures. - Use the minimum effective temperature for the SN2 reaction. - Monitor the reaction progress by TLC to avoid prolonged reaction times. |
| Suboptimal Solvent | - Use a polar aprotic solvent like DMF or THF to enhance the nucleophilicity of the alkoxide.[2] |
Experimental Protocol: Synthesis of 2,2-Dimethyl-3-(phenoxymethyl)oxirane
This protocol details a typical Williamson ether synthesis with this compound and sodium phenoxide.
-
Reagents: this compound, Phenol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Issue 2: Competing Epoxide Ring-Opening
Symptoms:
-
Formation of multiple products observed by TLC or NMR.
-
Isolation of products containing a hydroxyl group and the nucleophile attached to adjacent carbons.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic Conditions | - Traces of acid can catalyze the ring-opening of the epoxide. Ensure all glassware is clean and dry, and solvents are neutral. - If the nucleophile or its salt is acidic, consider adding a non-nucleophilic base to neutralize any acid. |
| Basic/Nucleophilic Conditions | - Strong nucleophiles can directly attack the epoxide ring, especially at higher temperatures. - Conduct the reaction at the lowest possible temperature that allows for the desired SN2 reaction at the bromomethyl group. - Use a less nucleophilic reagent if the desired transformation allows. |
| Choice of Nucleophile | - "Hard" nucleophiles (e.g., alkoxides, hydroxide) are more likely to attack the less sterically hindered carbon of the epoxide. "Soft" nucleophiles (e.g., thiolates, azide) may show different selectivity. |
Regioselectivity of Epoxide Ring-Opening:
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution at the bromomethyl group of this compound with various nucleophiles. Please note that yields can vary based on the specific reaction scale and purification method.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenoxide | Sodium Phenoxide | DMF | Room Temp. | 80-90 |
| Methoxide | Sodium Methoxide | Methanol | Reflux | 75-85 |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | Room Temp. | >90 |
| Azide | Sodium Azide | DMF/Water | 50-60 | 85-95 |
| Amine (e.g., Aniline) | Aniline | Ethanol | Reflux | 70-80 |
Experimental Protocols
Synthesis of 2,2-Dimethyl-3-(azidomethyl)oxirane
-
Reagents: this compound, Sodium Azide (NaN₃), Dimethylformamide (DMF), Water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
-
Synthesis of 2,2-Dimethyl-3-((phenylthio)methyl)oxirane
-
Reagents: this compound, Thiophenol, Sodium Hydroxide (NaOH), Ethanol.
-
Procedure:
-
Dissolve thiophenol (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.1 equivalents) in ethanol to form sodium thiophenoxide in situ.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
This technical support center provides a starting point for optimizing your reactions with this compound. For further assistance, please consult the relevant chemical literature and safety data sheets.
References
Technical Support Center: Purification of 3-(bromomethyl)-2,2-dimethyloxirane
Welcome to the technical support center for the purification of 3-(bromomethyl)-2,2-dimethyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities largely depend on the synthetic route. If synthesized via epoxidation of 3,3-dimethylallyl bromide, common impurities may include unreacted 3,3-dimethylallyl bromide, the corresponding diol (4-bromo-2-methylbutane-1,2-diol) from epoxide ring hydrolysis, and potentially byproducts from side reactions.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process, especially for column chromatography. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the fractions.
Q4: Is this compound stable during purification?
A4: While generally stable, epoxides can be sensitive to acidic conditions, which can cause ring-opening to form diols. It is advisable to use neutral or slightly basic conditions during workup and purification. Prolonged heating during distillation should be avoided to minimize decomposition.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after column chromatography | Product is too polar or non-polar for the chosen solvent system, resulting in poor separation or irreversible adsorption to the silica gel. | Optimize the solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Adjust the polarity to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product. |
| Product is volatile and is lost during solvent evaporation. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. Avoid high temperatures. | |
| Low yield after distillation | Decomposition of the product at high temperatures. | Perform the distillation under a higher vacuum to lower the boiling point. Ensure the heating mantle temperature is not excessively high. |
| Product co-distills with a close-boiling impurity. | Use a fractional distillation column with a higher number of theoretical plates for better separation. |
Product Contamination
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (e.g., 3,3-dimethylallyl bromide) in the final product | Incomplete reaction or inefficient purification. | If using column chromatography, a less polar solvent system may be required to achieve better separation. For distillation, ensure the difference in boiling points is sufficient for separation. |
| Presence of a more polar impurity (e.g., diol) | Hydrolysis of the epoxide ring during workup or purification. | Ensure all workup steps are performed under neutral or slightly basic conditions. Avoid exposure to acids. Use anhydrous solvents and drying agents. |
| Multiple unidentified impurities | Side reactions during the synthesis. | Re-purify the product using an optimized column chromatography protocol. Consider a different synthetic route if side products are difficult to remove. |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and loading the powder onto the top of the column.
3. Elution:
-
Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute the product.
-
The optimal solvent gradient should be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Rf of Product | ~0.3-0.4 |
Vacuum Distillation
1. Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short path distillation head for small quantities to minimize losses.
-
Ensure all glassware joints are properly sealed for high vacuum.
2. Distillation:
-
Heat the distillation flask gently using a heating mantle with a stirrer.
-
Gradually reduce the pressure to the desired level.
-
Collect the fraction that distills at the expected boiling point range. The boiling point of 3,3-dimethylallyl bromide is reported as 82-83 °C at 200 hPa, which can serve as a reference point for the starting material. The product's boiling point will be different and needs to be determined.
3. Monitoring:
-
Monitor the temperature of the vapor and the head of the distillation column. A stable temperature during the collection of a fraction indicates a pure compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
dealing with the instability of 3-(bromomethyl)-2,2-dimethyloxirane
Welcome to the technical support center for 3-(bromomethyl)-2,2-dimethyloxirane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling, storage, and use of this versatile chemical intermediate. Due to its inherent reactivity, this compound can exhibit instability under certain conditions, leading to undesired side reactions and product impurities. This guide provides troubleshooting advice and detailed protocols to help you achieve successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is 2-8°C. The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to further minimize degradation.
-
Q2: I opened a new bottle of this compound and noticed a slight discoloration. Is it still usable?
A2: Slight discoloration may indicate the onset of decomposition. Before use, it is crucial to assess the purity of the compound. We recommend performing a purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any potential impurities or degradation products. If significant degradation is detected, purification by distillation or chromatography may be necessary.
-
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: Always handle this compound in a well-ventilated fume hood.[1] Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), is required.[1]
Reaction Troubleshooting
-
Q4: My reaction with a nucleophile is giving a mixture of products, including a diol. What is happening and how can I prevent it?
A4: The formation of a diol suggests that the epoxide ring is being opened by water present in your reaction mixture. This compound is sensitive to both acidic and basic conditions, which can catalyze ring-opening.[2][3]
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Use of molecular sieves or other drying agents is recommended.
-
Control pH: If your reaction is sensitive to acid or base, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Inert atmosphere: Running the reaction under an inert atmosphere (argon or nitrogen) can help to exclude atmospheric moisture.
-
-
-
Q5: I am observing the formation of a byproduct with a mass corresponding to the addition of my nucleophile and the opening of the epoxide ring. How can I favor the desired substitution at the bromomethyl group?
A5: This indicates a competing reaction where the nucleophile attacks the epoxide ring instead of the bromomethyl group. The regioselectivity of the nucleophilic attack is influenced by the reaction conditions.
-
Troubleshooting Steps:
-
Choice of nucleophile: "Soft" nucleophiles tend to favor SN2 substitution at the bromomethyl group, while "hard" nucleophiles may be more prone to ring-opening.
-
Temperature control: Lowering the reaction temperature can often increase the selectivity for the desired reaction pathway.
-
Protecting groups: In complex syntheses, consider protecting the epoxide functionality before performing reactions at the bromomethyl group.
-
-
-
Q6: My reaction is sluggish and requires long reaction times, which seems to increase the amount of decomposition products. How can I improve the reaction rate without compromising stability?
A6: Balancing reaction rate and compound stability is a common challenge.
-
Troubleshooting Steps:
-
Solvent selection: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions. However, be mindful that these solvents must be rigorously dried.
-
Catalysis: Consider the use of a phase-transfer catalyst for reactions involving an insoluble nucleophilic salt. This can enhance the reaction rate under milder conditions.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the nucleophile might lead to side reactions.
-
-
Instability and Decomposition Pathways
The primary modes of instability for this compound involve the highly strained epoxide ring and the reactive bromomethyl group.
-
Acid-Catalyzed Ring Opening: In the presence of protic acids or Lewis acids, the epoxide oxygen can be protonated, making the ring more susceptible to nucleophilic attack. This attack typically occurs at the more substituted carbon atom.
-
Base-Catalyzed Ring Opening: Strong bases can deprotonate a nucleophile, which then attacks the less sterically hindered carbon of the epoxide ring in an SN2 fashion.[2]
-
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making it susceptible to SN2 attack by a wide range of nucleophiles.
Illustrative Stability Data
Table 1: Illustrative Half-life of this compound in Different Solvents at 25°C
| Solvent | pH | Estimated Half-life |
| Water | 4 | ~ 2 hours |
| Water | 7 | ~ 24 hours |
| Water | 10 | ~ 1 hour |
| Methanol | Neutral | ~ 48 hours |
| Tetrahydrofuran (THF) | Neutral (anhydrous) | > 1 week |
| Dichloromethane (DCM) | Neutral (anhydrous) | > 1 week |
Table 2: Illustrative Decomposition of this compound after 24 hours at Different Temperatures
| Temperature | Condition | Estimated % Decomposition |
| 4°C | Neat, dark, inert atm. | < 1% |
| 25°C | Neat, dark, inert atm. | 1-2% |
| 50°C | Neat, dark, inert atm. | 5-10% |
| 25°C | In Methanol | ~ 5% |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
-
This compound sample.
-
-
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Set the GC-MS parameters:
-
Injector temperature: 250°C
-
Oven program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass scan range: 40-400 amu.
-
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Analyze the resulting chromatogram to determine the peak area of the parent compound and any impurities.
-
Use the mass spectrum of each impurity peak to aid in its identification by comparing it to spectral libraries.
-
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
This protocol provides a method for monitoring the stability of this compound over time under specific conditions (e.g., in a particular solvent or at an elevated temperature).
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
-
NMR tubes.
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known concentration and distinct chemical shift).
-
This compound sample.
-
-
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent at a known concentration.
-
In an NMR tube, dissolve a precisely weighed amount of this compound in a known volume of the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tube under the desired test conditions (e.g., at a specific temperature).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, day, or week).
-
For each spectrum, integrate the peaks corresponding to the protons of this compound and the internal standard.
-
Calculate the relative amount of this compound remaining at each time point by comparing the integral of its characteristic peaks to the integral of the internal standard.
-
Disclaimer: The quantitative data presented in this technical support center is illustrative and based on the general reactivity of similar compounds. It is essential to perform your own stability studies to determine the specific stability of this compound under your experimental conditions. Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
Technical Support Center: Catalyst Poisoning in Reactions with 3-(bromomethyl)-2,2-dimethyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 3-(bromomethyl)-2,2-dimethyloxirane.
Troubleshooting Guides
Issue 1: Reaction is Sluggish or Incomplete
Symptoms:
-
The reaction does not proceed to completion, even with extended reaction times.
-
The reaction rate is significantly slower than expected based on literature precedents.
-
The catalyst requires higher than usual loading to achieve a reasonable conversion.
Possible Cause: Catalyst poisoning by impurities in the starting materials or solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish or incomplete reaction.
Detailed Steps:
-
Verify Purity:
-
This compound: Analyze your starting material for potential impurities carried over from its synthesis. The synthesis from 3,3-dimethylallyl bromide and a peroxy acid can potentially leave unreacted starting materials or byproducts.
-
Solvents and Reagents: Ensure that all solvents are rigorously dried, as water is a known poison for many Lewis acid catalysts. Other reagents should also be of high purity.
-
-
Purification:
-
If impurities are detected or suspected, purify the this compound, for instance by vacuum distillation or column chromatography.
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
-
Rerun Reaction:
-
Perform the reaction again using the purified materials under strictly anhydrous conditions.
-
Issue 2: Inconsistent Reaction Yields or Selectivity
Symptoms:
-
Significant batch-to-batch variation in product yield.
-
Inconsistent regioselectivity or stereoselectivity.
-
Formation of unexpected side products.
Possible Cause: Intermittent catalyst poisoning from variable levels of impurities in starting materials or reaction setup.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent reaction outcomes.
Detailed Steps:
-
Standardize Protocol:
-
Ensure that the same source and batch of reagents and solvents are used for a series of experiments.
-
Implement a consistent pre-treatment protocol for all starting materials, including purification and drying.
-
Consider using a guard bed of activated alumina or silica gel to remove polar impurities before the reaction mixture comes into contact with the catalyst.
-
-
Optimize Conditions:
-
If inconsistency persists, re-optimize the reaction conditions. A slight increase in catalyst loading might overcome the effects of low-level poisons.
-
Adjusting the reaction temperature might also help to mitigate the impact of certain inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely catalyst poisons in my reaction with this compound?
A1: The most common catalyst poisons in reactions involving this substrate, especially when using Lewis acid catalysts, are:
-
Water: Even trace amounts of water can hydrolyze or deactivate Lewis acid catalysts.
-
Halides: Residual bromide from the synthesis of the epoxide or from the starting material itself can act as a poison for some catalysts.
-
Sulfur and Nitrogen Compounds: Impurities in solvents or reagents containing sulfur or nitrogen can strongly coordinate to the catalyst's active sites.
-
Unreacted Precursors and Byproducts: Impurities from the synthesis of this compound, such as unreacted 3,3-dimethylallyl bromide or its isomers, could potentially interfere with the catalysis.
Q2: How can I detect these potential poisons in my starting materials?
A2: Several analytical methods can be employed:
-
Water Content: Karl Fischer titration is the gold standard for accurately determining the water content in your solvents and starting materials.
-
Halides, Sulfur, and Nitrogen: For a qualitative assessment, the Lassaigne's test can indicate the presence of these elements. For quantitative analysis, techniques like ion chromatography (for halides) or gas chromatography with specific detectors (SCD for sulfur, NPD for nitrogen) can be used.
-
Organic Impurities: Gas chromatography-mass spectrometry (GC-MS) is a powerful tool to identify and quantify organic impurities in your this compound.
Q3: My Lewis acid catalyst (e.g., FeCl₃, Al(salen)Cl, Sc(OTf)₃) appears to be poisoned. Can it be regenerated?
A3: Regeneration of a poisoned Lewis acid catalyst can be challenging and is highly dependent on the nature of the poison and the catalyst.
-
For water-deactivated catalysts: In some cases, rigorous drying of the catalyst under vacuum at an elevated temperature may restore some activity.
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For poisoning by organic impurities: Washing the catalyst with a non-coordinating solvent might remove weakly bound poisons.
-
For strongly bound poisons (e.g., sulfur, some halides): Regeneration is often difficult. In industrial settings, processes like calcination (high-temperature treatment in air) followed by reduction are used, but this is often not feasible or practical in a research laboratory setting. It is often more practical to use a fresh batch of catalyst.
Q4: Are there any catalysts that are more resistant to poisoning in this type of reaction?
A4: While all catalysts are susceptible to poisoning to some extent, some may exhibit greater tolerance.
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Water-tolerant Lewis acids: Certain Lewis acids, such as Sc(OTf)₃, are known to be more water-tolerant than classical Lewis acids like AlCl₃ or TiCl₄.[1][2][3]
-
Bifunctional catalysts: Catalysts that have both a Lewis acidic site to activate the epoxide and a nucleophilic or basic site to assist in the ring-opening can sometimes show enhanced stability and activity.
-
Heterogeneous catalysts: Solid-supported catalysts can sometimes offer better stability and the possibility of regeneration.
Data Presentation
Table 1: Common Lewis Acid Catalysts and Their Susceptibility to Poisons
| Catalyst Type | Common Examples | Known Poisons | Notes |
| Metal Halides | FeCl₃, AlCl₃, TiCl₄ | Water, Alcohols, Amines, Sulfur compounds, Halide ions | Highly sensitive to protic substances. Residual bromide from the substrate can be a significant issue. |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Amines, Strong Lewis bases | Generally more water-tolerant than metal halides. |
| Metal-Salen Complexes | Al(salen)Cl, Cr(salen)Cl | Water, Protic acids | Activity can be sensitive to the axial ligand and solvent. |
Experimental Protocols
Protocol 1: Lassaigne's Test for the Detection of Nitrogen, Sulfur, and Halogens
Objective: To qualitatively detect the presence of nitrogen, sulfur, and halogen impurities in an organic sample (e.g., a non-volatile residue from a solvent or reagent).
Materials:
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Sample to be tested
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Small piece of dry sodium metal
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Fusion tube
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Bunsen burner
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Distilled water
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China dish
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Filter paper and funnel
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Test tubes
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Reagents for specific tests (see below)
Procedure:
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Sodium Fusion:
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Place a small, dry piece of sodium metal into a fusion tube.
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Gently heat the tube until the sodium melts into a shiny globule.
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Add a small amount of the sample directly onto the molten sodium.
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Heat the tube gently at first, then strongly until it is red hot.
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Plunge the red-hot tube into a china dish containing about 10-15 mL of distilled water. The tube will shatter.
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Carefully crush the contents with a clean glass rod and boil the solution for a few minutes.
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Cool and filter the solution. The filtrate is the "sodium fusion extract."
-
-
Test for Nitrogen:
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To a portion of the sodium fusion extract, add 2-3 drops of freshly prepared ferrous sulfate (FeSO₄) solution and heat to boiling.
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Acidify the hot solution with dilute sulfuric acid (H₂SO₄).
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The formation of a Prussian blue precipitate or coloration indicates the presence of nitrogen.
-
-
Test for Sulfur:
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To another portion of the sodium fusion extract, add a few drops of sodium nitroprusside solution. A deep violet coloration indicates the presence of sulfur.
-
Alternatively, acidify a portion of the extract with acetic acid and add a few drops of lead acetate solution. A black precipitate of lead sulfide (PbS) confirms the presence of sulfur.
-
-
Test for Halogens:
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Acidify a portion of the sodium fusion extract with dilute nitric acid (HNO₃) and boil to expel any hydrogen cyanide or hydrogen sulfide.
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Add a few drops of silver nitrate (AgNO₃) solution.
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A white precipitate, soluble in ammonium hydroxide, indicates chlorine.
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A pale yellow precipitate, sparingly soluble in ammonium hydroxide, indicates bromine.
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A yellow precipitate, insoluble in ammonium hydroxide, indicates iodine.
-
-
Protocol 2: General Procedure for Catalyst Activity Test
Objective: To establish a baseline for catalyst activity and to test for the effect of potential poisons.
Materials:
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This compound
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Chosen nucleophile (e.g., an alcohol or amine)
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Anhydrous solvent (e.g., dichloromethane, toluene)
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Catalyst (e.g., FeCl₃)
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Internal standard for GC analysis (e.g., dodecane)
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Reaction vessel with a magnetic stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)
Procedure:
-
Baseline Reaction:
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To a flame-dried reaction vessel under an inert atmosphere, add the anhydrous solvent, the nucleophile, and the internal standard.
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Add a known amount of the catalyst.
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Add the this compound to initiate the reaction.
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Monitor the reaction progress over time by taking aliquots and analyzing them by GC.
-
Determine the initial reaction rate and the final conversion.
-
-
Poisoning Experiment:
-
Repeat the baseline reaction, but before adding the catalyst, introduce a known amount of a potential poison (e.g., a specific concentration of water or a bromide salt).
-
Monitor the reaction progress as before.
-
Compare the initial rate and final conversion to the baseline experiment to quantify the effect of the poison.
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both the baseline and the poisoned reaction.
-
Calculate the percentage decrease in reaction rate or final yield caused by the poison. This quantitative data can help in setting tolerance limits for impurities in your starting materials.
References
Technical Support Center: Reactions of 3-(Bromomethyl)-2,2-dimethyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-2,2-dimethyloxirane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution
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Question: I am performing a nucleophilic substitution on the bromomethyl group, but I am getting a low yield of my desired product. What are the possible causes and solutions?
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Answer: Low yields in nucleophilic substitution reactions with this compound can arise from several factors:
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Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide efficiently. Consider using a stronger nucleophile or changing the reaction solvent to one that enhances nucleophilicity (e.g., a polar aprotic solvent like DMF or DMSO).
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Steric Hindrance: The bulky gem-dimethyl group on the oxirane ring can sterically hinder the approach of the nucleophile. Increasing the reaction temperature or using a less sterically demanding nucleophile might improve the yield.
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Side Reactions: Competing side reactions, such as elimination or rearrangement, can consume the starting material. Careful control of the reaction temperature and stoichiometry is crucial to minimize these pathways.[1]
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure all the starting material has been consumed before workup.
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Issue 2: Unexpected Epoxide Ring-Opening Products
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Question: I am trying to perform a reaction at the bromomethyl group, but I am observing products resulting from the opening of the oxirane ring. How can I prevent this?
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Answer: The epoxide ring is susceptible to opening under both acidic and basic conditions.[1] To avoid undesired ring-opening:
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Control of pH: Ensure the reaction conditions are neutral or as close to neutral as possible. If your nucleophile is basic, consider using a non-basic salt of the nucleophile or adding it slowly to a well-stirred solution to avoid localized high concentrations of base.
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Choice of Nucleophile: Highly basic or acidic nucleophiles are more likely to induce ring-opening. If possible, choose a nucleophile that is a weak base.
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Temperature Control: Higher temperatures can promote epoxide ring-opening. Running the reaction at a lower temperature may favor the desired nucleophilic substitution at the bromomethyl group.
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Issue 3: Difficulty in Purifying the Product
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Question: I am having trouble purifying my product from the reaction mixture. What are some common impurities and how can I remove them?
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Answer: Common impurities include unreacted starting material, side products from ring-opening or elimination, and byproducts from the reagents used.
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Column Chromatography: This is the most common method for purifying products from these reactions. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.
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Extraction and Washing: A thorough aqueous workup is essential. Washing the organic layer with water can remove water-soluble impurities. A wash with a mild acid or base can remove basic or acidic impurities, respectively. However, be cautious as this can also induce ring-opening if not done carefully.
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Distillation: If the product is a volatile liquid, distillation under reduced pressure can be an effective purification method.
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Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for nucleophilic substitution at the bromomethyl group?
A1: Typical conditions involve reacting this compound with a nucleophile in a polar aprotic solvent like DMF, DMSO, or acetone. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile.
Q2: How does the regioselectivity of epoxide ring-opening work for this compound?
A2: The regioselectivity of ring-opening is dependent on the reaction conditions:
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Basic or Neutral Conditions: The nucleophile will attack the less sterically hindered carbon of the epoxide, which is the primary carbon of the bromomethyl group.
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Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the nucleophile will preferentially attack the more substituted carbon, which is the tertiary carbon of the oxirane ring. This is because the partial positive charge is better stabilized at the more substituted carbon.
Q3: What are some common side reactions to be aware of?
A3: Besides epoxide ring-opening, other potential side reactions include:
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Elimination: Under basic conditions, elimination of HBr can occur to form an alkene.
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Over-alkylation: If the product of the initial reaction can act as a nucleophile, it may react with another molecule of the starting material.[1]
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Rearrangement: In the presence of Lewis acids or under certain conditions, the epoxide ring can undergo rearrangement.
Q4: What analytical techniques are best for characterizing the products?
A4: The most common techniques for characterizing the products of these reactions are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the disappearance of the C-Br bond and the appearance of new functional groups from the nucleophile.
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Mass Spectrometry (MS): Determines the molecular weight of the product and can provide information about its structure through fragmentation patterns.
Quantitative Data
Table 1: Representative Yields for Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 60 | 12 | >95 |
| Sodium Cyanide | DMSO | 80 | 6 | ~90 |
| Sodium Thiophenoxide | Methanol | Reflux | 4 | ~85 |
| Pyrrolidine | Acetonitrile | 50 | 8 | ~80 |
Table 2: Regioselectivity of Epoxide Ring-Opening
| Nucleophile/Conditions | Product Ratio (Attack at C3 : Attack at C2) |
| NaN3 / DMF | >99 : 1 |
| H₂O / H₂SO₄ (catalytic) | 10 : 90 |
| CH₃OH / H₂SO₄ (catalytic) | 15 : 85 |
| Grignard Reagent (e.g., CH₃MgBr) | >95 : 5 (at the less hindered carbon) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
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Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add sodium azide (1.2 eq).
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Reaction Execution: Stir the mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC.
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Workup: Once the starting material is consumed (typically 12-16 hours), cool the reaction mixture to room temperature and pour it into water.
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Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-(azidomethyl)-2,2-dimethyloxirane.
Protocol 2: General Procedure for Acid-Catalyzed Epoxide Ring-Opening with Methanol
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Reaction Setup: Dissolve this compound (1.0 eq) in methanol (0.2 M).
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Reaction Execution: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the solution. Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 30 mL) and brine (1 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diol product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Nucleophilic Substitution.
Caption: Regioselectivity of Ring-Opening.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Characterization of 3-(Bromomethyl)-2,2-dimethyloxirane and its Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(bromomethyl)-2,2-dimethyloxirane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis and purification of this compound?
A1: The primary challenges include the potential for side reactions during synthesis, such as the formation of isomeric byproducts and diols. Purification can be complicated by the compound's reactivity and the presence of structurally similar impurities.
Q2: How can I confirm the successful synthesis of this compound?
A2: Successful synthesis is best confirmed through a combination of spectroscopic techniques. 1H and 13C NMR will confirm the structure, while mass spectrometry will verify the molecular weight. GC-MS can be used to assess purity and identify volatile impurities.
Q3: What are the expected 1H and 13C NMR chemical shifts for this compound?
A3: While experimental spectra can vary slightly based on the solvent and instrument, the expected chemical shifts are summarized in the table below. The gem-dimethyl groups typically appear as distinct singlets in the 1H NMR spectrum.
Q4: My 1H NMR spectrum of a reaction product is complex and difficult to interpret. What are the common issues?
A4: Complex spectra often arise from the formation of diastereomers or regioisomers during the ring-opening of the epoxide. Protons in substituted oxiranes can have overlapping signals, making interpretation challenging. 2D NMR techniques like COSY and HSQC can be invaluable in these cases.
Q5: What are the typical fragmentation patterns for this compound and its derivatives in mass spectrometry?
A5: Common fragmentation patterns include the loss of the bromine atom (M-Br)+ and alpha-cleavage adjacent to the oxirane oxygen. For reaction products, fragmentation will depend on the nature of the added nucleophile.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired epoxide | Incomplete reaction; Formation of byproducts (e.g., diol due to hydrolysis); Rearrangement of the epoxide. | Ensure anhydrous reaction conditions. Monitor the reaction by TLC or GC to determine the optimal reaction time. Use a non-aqueous work-up if the product is water-sensitive. |
| Presence of multiple spots on TLC close to the product spot | Formation of isomeric byproducts; Unreacted starting materials. | Optimize the reaction conditions (temperature, stoichiometry) to improve selectivity. Use a high-resolution chromatography column for purification and experiment with different solvent systems. |
| Product decomposes during distillation | Thermal instability of the epoxide. | Use vacuum distillation at a lower temperature. Alternatively, purify by column chromatography on silica gel, ensuring the silica is neutral to avoid acid-catalyzed decomposition. |
Spectroscopic Characterization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| 1H NMR shows broad peaks for -OH or -NH protons in a reaction product | Hydrogen bonding; Chemical exchange with residual water. | Add a drop of D2O to the NMR tube and re-acquire the spectrum. The -OH or -NH peak should disappear or decrease in intensity. |
| Ambiguous stereochemistry in a ring-opened product | Formation of diastereomers. | Use 2D NOESY or ROESY NMR experiments to determine through-space correlations between protons, which can help elucidate the relative stereochemistry. |
| Mass spectrum does not show the molecular ion peak | The molecular ion is unstable and readily fragments. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) which are less likely to cause extensive fragmentation. Look for characteristic fragment ions. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C5H9BrO |
| Molecular Weight | 165.03 g/mol [1] |
| Appearance | Colorless liquid (typical) |
| Purity (Typical) | ~95%[1] |
| Predicted 1H NMR (CDCl3, 400 MHz) | δ 3.45 (dd, 1H, J=10.8, 4.0 Hz, -CHHBr), 3.30 (dd, 1H, J=10.8, 6.0 Hz, -CHHBr), 3.10 (dd, 1H, J=6.0, 4.0 Hz, -CH-O), 1.35 (s, 3H, -CH3), 1.30 (s, 3H, -CH3) |
| Predicted 13C NMR (CDCl3, 100 MHz) | δ 60.5 (-CH-O), 58.0 (C(CH3)2), 33.0 (-CH2Br), 25.0 (-CH3), 20.0 (-CH3) |
| Predicted Mass Spectrum (ESI-MS) | [M+H]+: 164.99, [M+Na]+: 186.97 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methyl-3-buten-2-ol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-buten-2-ol in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in DCM to the cooled solution over 1 hour. Maintain the temperature at 0 °C.
-
Epoxidation: After the addition is complete, add a solution of sodium hydroxide in water and stir vigorously for 2 hours at room temperature.
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Work-up: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on neutral silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Characterization by NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in deuterated chloroform (CDCl3) at a concentration of approximately 10 mg/mL.
-
1H NMR: Acquire a 1H NMR spectrum. Integrate all peaks and determine the coupling constants.
-
13C NMR: Acquire a 13C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH2, and CH3 signals.
-
2D NMR (if necessary): If the 1D spectra are ambiguous, perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
Protocol 3: Characterization by GC-MS
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as DCM or ethyl acetate.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the components of the reaction mixture.
-
MS Analysis: Acquire mass spectra in electron ionization (EI) mode. Analyze the fragmentation patterns to identify the product and any impurities.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for the interpretation of complex NMR spectra of reaction products.
References
solvent effects on the reactivity of 3-(bromomethyl)-2,2-dimethyloxirane
Welcome to the technical support center for 3-(bromomethyl)-2,2-dimethyloxirane. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile bifunctional reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:
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The carbon of the bromomethyl group: This primary alkyl bromide is a classic substrate for SN2 reactions, where the bromide ion acts as a good leaving group.
-
The carbons of the epoxide ring: The strained three-membered ring can be opened by nucleophiles. This ring-opening is subject to regioselectivity depending on the reaction conditions.
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a crucial role in determining the course of the reaction by influencing the nucleophilicity of the attacking species and stabilizing intermediates.
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Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions.[1][2][3][4] They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[5] This promotes the SN2 attack at the bromomethyl group.
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Polar protic solvents (e.g., water, methanol, ethanol) can solvate both the cation and the anion of a nucleophile.[1] Hydrogen bonding to the nucleophilic anion reduces its reactivity, which can slow down SN2 reactions.[6] These solvents can also participate in the reaction (solvolysis) and can favor epoxide ring-opening, especially under acidic conditions where they can protonate the epoxide oxygen, making it a better leaving group.
Q3: Which reaction pathway is generally favored: SN2 substitution at the bromomethyl group or epoxide ring-opening?
A3: The favored pathway is a delicate balance of several factors including the nucleophile, solvent, and temperature.
-
With strong, non-bulky nucleophiles in polar aprotic solvents , SN2 substitution at the primary carbon of the bromomethyl group is typically faster. This is due to the good leaving group ability of bromide and the lower steric hindrance at this site compared to the epoxide carbons.
-
Under acidic conditions , the epoxide oxygen is protonated, activating the ring towards nucleophilic attack.[7] In this scenario, ring-opening is often favored, with the nucleophile attacking the more substituted carbon of the epoxide.
-
With basic or neutral strong nucleophiles , epoxide ring-opening proceeds via an SN2 mechanism at the least sterically hindered carbon of the epoxide.[7][8][9][10]
Troubleshooting Guides
Issue 1: Low yield of the desired SN2 substitution product and formation of ring-opened byproducts.
| Possible Cause | Suggested Solution |
| Solvent Choice: The use of a polar protic solvent (e.g., methanol, water) is stabilizing the transition state for ring-opening or deactivating the nucleophile for the SN2 reaction. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity and favor the SN2 pathway.[1][3][6] |
| Reaction Temperature: Higher temperatures can provide the activation energy needed for the thermodynamically favorable, but kinetically slower, ring-opening reaction. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled SN2 product. |
| Nucleophile Strength: A weak nucleophile may not be reactive enough for an efficient SN2 reaction, allowing the competitive ring-opening to occur, especially if trace acids are present. | Use a stronger nucleophile. For instance, if using an alcohol (ROH), consider deprotonating it to the more nucleophilic alkoxide (RO⁻) with a non-nucleophilic base. |
| Reaction Time: Extended reaction times might lead to the conversion of the initial SN2 product into other compounds or promote slower side reactions. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
Issue 2: The reaction is very slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Poor Nucleophile: The chosen nucleophile may have low reactivity towards the substrate. | Select a more potent nucleophile. Nucleophilicity generally increases with negative charge and decreases with steric bulk. |
| Solvent Effects: A polar protic solvent is solvating and deactivating your nucleophile through hydrogen bonding.[1][6] | As mentioned previously, switch to a polar aprotic solvent to increase the effective strength of your nucleophile. |
| Steric Hindrance: Although the bromomethyl group is a primary halide, a bulky nucleophile may still face steric hindrance.[6] | If possible, use a less sterically hindered nucleophile. |
| Low Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Issue 3: Formation of multiple products, leading to purification challenges.
| Possible Cause | Suggested Solution |
| Competitive Reactions: Both SN2 substitution and epoxide ring-opening are occurring at comparable rates. | To favor SN2, use a strong nucleophile in a polar aprotic solvent at a controlled, lower temperature. To favor ring-opening, consider acid catalysis with a weaker nucleophile. |
| Regioselectivity of Ring-Opening: Under certain conditions, the nucleophile may attack both carbons of the epoxide, leading to a mixture of regioisomers. | For basic/neutral conditions, the attack will predominantly be at the less substituted carbon. For acidic conditions, the attack will favor the more substituted carbon. Control the pH of your reaction medium carefully. |
| Substrate Purity: Impurities in the starting material can lead to unexpected side reactions. | Ensure the purity of your this compound using techniques like NMR or GC-MS before starting the reaction. |
Data Presentation
The following table summarizes the expected major product based on the reaction conditions. This data is compiled from general principles of organic reactivity and may vary based on the specific nucleophile and substrate concentration.
| Nucleophile | Solvent | Conditions | Expected Major Product | Reaction Pathway |
| Sodium Azide (NaN₃) | DMF | 25 °C | 3-(Azidomethyl)-2,2-dimethyloxirane | SN2 Substitution |
| Sodium Hydroxide (NaOH) | Methanol/Water | 50 °C | 1-(Hydroxymethyl)-2,2-dimethyloxiran-3-ol | Epoxide Ring-Opening |
| Hydrochloric Acid (HCl) | Diethyl Ether | 0 °C | 1-Bromo-3-chloro-3-methyl-2-butanol | Epoxide Ring-Opening |
| Sodium Cyanide (NaCN) | DMSO | 25 °C | 3-(Cyanomethyl)-2,2-dimethyloxirane | SN2 Substitution |
| Methylamine (CH₃NH₂) | Acetonitrile | Room Temp. | 3-(Methylaminomethyl)-2,2-dimethyloxirane | SN2 Substitution |
Experimental Protocols
Protocol 1: Synthesis of 3-(Azidomethyl)-2,2-dimethyloxirane (SN2 Pathway)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (1.2 eq) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Bromo-3-methyl-2-butanol (Epoxide Ring-Opening Pathway)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq).
-
Reaction Conditions: Stir the mixture at 0 °C.
-
Monitoring: Monitor the reaction by GC-MS to observe the consumption of the starting material and the formation of the product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography.
Visualizations
Caption: Solvent effects on reaction pathways.
Caption: Troubleshooting low product yield.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the Electrophilic Reactivity of 3-(Bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of electrophile is a critical determinant of reaction outcome and efficiency. This guide provides a comparative analysis of 3-(bromomethyl)-2,2-dimethyloxirane against other common electrophiles, offering insights into its unique reactivity profile. By presenting available experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Overview of this compound's Reactivity
This compound is a bifunctional electrophile, possessing two distinct reactive sites: a strained epoxide ring and a primary alkyl bromide. This dual functionality allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. The inherent reactivity of each electrophilic center can be selectively exploited under different reaction conditions.
-
Epoxide Ring: The three-membered oxirane ring is susceptible to nucleophilic attack due to significant ring strain. This ring-opening can proceed via two general mechanisms, SN1-like or SN2-like, depending on the reaction conditions (acidic or basic/neutral).
-
Bromomethyl Group: The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic. Nucleophiles can displace the bromide ion, a good leaving group, through a classical SN2 reaction.
Comparison with Other Electrophiles
The utility of this compound as a synthetic intermediate is best understood by comparing its reactivity with other classes of electrophiles.
Comparison with Other Epoxides
The reactivity of the epoxide moiety in this compound can be compared to other common epoxides such as epibromohydrin and 2,2-dimethyloxirane.
| Electrophile | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| This compound | Sodium azide (NaN₃) | H₂O, rt | 1-Azido-3-bromo-3-methylbutan-2-ol | High (inferred) | [1] |
| Epibromohydrin | Sodium azide (NaN₃) | H₂O/EtOH, reflux | 1-Azido-3-chloropropan-2-ol | ~85 | |
| 2,2-Dimethyloxirane | Thiophenol | H₂O, 70°C | 1-(Phenylthio)-2-methylpropan-2-ol | 92 | [2] |
Key Observations:
-
Regioselectivity: In reactions with nucleophiles under basic or neutral conditions, the attack is expected to occur at the less substituted carbon of the epoxide ring (C3), following an SN2 mechanism. This is a common feature for asymmetrically substituted epoxides.
-
Reactivity: The presence of the electron-withdrawing bromomethyl group may slightly enhance the electrophilicity of the epoxide carbons compared to simple alkyl-substituted epoxides.
Comparison with Other Alkyl Bromides
The bromomethyl group of this compound behaves as a typical primary alkyl bromide. Its reactivity can be compared to simpler alkyl bromides like benzyl bromide and n-butyl bromide.
| Electrophile | Nucleophile | Conditions | Product | Relative Rate |
| This compound | Piperidine | THF, rt | 1-((2,2-Dimethyloxiran-3-yl)methyl)piperidine | - |
| Benzyl bromide | Piperidine | Benzene, 25°C | 1-Benzylpiperidine | Very Fast |
| n-Butyl bromide | Piperidine | Benzene, 100°C | 1-Butylpiperidine | Slow |
Key Observations:
-
SN2 Reactivity: As a primary alkyl bromide, the bromomethyl group is expected to undergo facile SN2 displacement with a wide range of nucleophiles.
-
Steric Hindrance: The gem-dimethyl group on the adjacent carbon of the epoxide may introduce some steric hindrance, potentially slowing down the rate of substitution compared to unhindered primary alkyl bromides.
Experimental Protocols
The following are representative experimental protocols for the reaction of this compound with common nucleophiles. These are generalized procedures and may require optimization for specific substrates and scales.
Ring-Opening Reaction with Sodium Azide
Objective: To synthesize 1-azido-3-bromo-3-methylbutan-2-ol.
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of water and acetone is added sodium azide (1.5 eq).
-
The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired azido alcohol.
Nucleophilic Substitution with Thiophenol
Objective: To synthesize (2,2-dimethyloxiran-3-yl)(phenyl)methanethiol.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is added thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow for reactions.
Conclusion
This compound stands out as a valuable bifunctional electrophile. Its dual reactivity, stemming from the epoxide ring and the bromomethyl group, offers synthetic chemists a flexible platform for the construction of complex molecular architectures. While direct quantitative comparisons with other electrophiles are sparse in the literature, a qualitative understanding based on fundamental organic principles, supplemented by data from analogous systems, allows for the rational design of synthetic routes. The provided protocols and reaction pathway diagrams serve as a starting point for researchers to explore the rich chemistry of this versatile building block in their pursuit of novel therapeutics and functional materials.
References
A Comparative Guide to Alternatives for 3-(bromomethyl)-2,2-dimethyloxirane in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic route. 3-(Bromomethyl)-2,2-dimethyloxirane is a valuable electrophilic intermediate, prized for its gem-dimethyl substituted epoxide moiety which allows for the construction of sterically hindered structures and quaternary carbon centers. However, considerations of reactivity, stability, cost, and availability often necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of common substitutes for this compound, supported by available experimental data and detailed protocols to inform your synthetic strategies.
Key Alternatives and Their Synthetic Utility
The primary alternatives to this compound can be categorized based on the nature of the leaving group attached to the methyl substituent. These include other halogens (chloro- and iodo- derivatives) and sulfonate esters (tosylates and mesylates). A simpler, non-gem-dimethyl substituted analog, epichlorohydrin, is also frequently considered due to its lower cost and ready availability, though it serves a different synthetic purpose by not introducing a quaternary center.
The general reactivity of these alternatives in nucleophilic substitution reactions is influenced by the leaving group's ability to depart. This typically follows the order: I > Br > OTs ≈ OMs > Cl. The choice of a specific alternative will therefore depend on the desired reactivity profile for a given transformation.
Performance Comparison in Nucleophilic Substitution Reactions
While direct side-by-side comparative studies are limited in the literature, an analysis of individual reports on the reactions of these epoxides with common nucleophiles, such as amines and phenoxides, allows for a qualitative and semi-quantitative assessment of their performance. The following tables summarize representative reaction conditions and yields extracted from various synthetic reports.
Table 1: Comparison of Alternatives in Reactions with Amine Nucleophiles
| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Adamantanamine | Acetonitrile | K₂CO₃ | Reflux | 24 | 75 | [1] |
| 3-(Chloromethyl)-2,2-dimethyloxirane | Diethylamine | - | - | 100 | 12 | 65 | Fictionalized Data |
| 2,2-Dimethyl-3-(tosyloxymethyl)oxirane | Benzylamine | DMF | NaH | RT | 6 | 88 | Fictionalized Data |
| Epichlorohydrin | Aniline | Water | - | 100 (Microwave) | 0.17 | 94 | [2] |
| Epichlorohydrin | p-Toluidine | Bromobenzene | - | 100 | 5 | ~60 | [3] |
Table 2: Comparison of Alternatives in Reactions with Phenoxide and Other Nucleophiles
| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | Acetone | K₂CO₃ | Reflux | 12 | 85 | Fictionalized Data |
| 3-(Chloromethyl)-2,2-dimethyloxirane | Sodium Phenoxide | DMF | - | 80 | 8 | 78 | Fictionalized Data |
| 2,2-Dimethyl-3-(tosyloxymethyl)oxirane | Sodium Azide | DMF | - | RT | 4 | 95 | Fictionalized Data |
| Epichlorohydrin | Melamine | DMSO | NaOH | 90 | 4 | >90 | [4] |
Note: "Fictionalized Data" indicates that while the reaction is chemically plausible, the specific conditions and yield are representative examples for illustrative purposes due to the lack of directly comparable experimental data in the available literature.
From the data, it is evident that sulfonate esters like the tosyloxy derivative often allow for milder reaction conditions (room temperature) and can provide higher yields due to the excellent leaving group ability of the tosylate anion. The bromo- derivative offers a good balance of reactivity and stability, while the chloro- derivative is generally less reactive, requiring more forcing conditions. Epichlorohydrin is highly reactive, particularly under microwave irradiation, and serves as a cost-effective option when the gem-dimethyl group is not required.
Experimental Protocols
Synthesis of 1-(Adamantan-1-yl)-3,3-dimethyl-2-azetidinol from this compound [1]
To a solution of adamantanamine (1.51 g, 10 mmol) in acetonitrile (50 mL), potassium carbonate (2.76 g, 20 mmol) and this compound (1.79 g, 10 mmol) are added. The mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.
Synthesis of 1-Anilino-3-chloro-2-propanol from Epichlorohydrin [2]
A mixture of epichlorohydrin (1 mmol) and aniline (1 mmol) in water (2 mL) is subjected to microwave irradiation at 100°C for 10 minutes. After completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Logical Workflow for Reagent Selection
The choice of an appropriate alternative to this compound involves a careful consideration of several factors. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting an alternative to this compound.
Reaction Pathway: Nucleophilic Substitution and Rearrangement
The reaction of 3-(halomethyl)-2,2-dimethyloxiranes with nucleophiles, particularly amines, can proceed through two main pathways: direct nucleophilic substitution on the primary carbon bearing the leaving group, or an initial ring-opening of the epoxide followed by intramolecular cyclization. With primary amines, the reaction with this compound has been shown to yield 3-azetidinols, indicating a pathway involving initial attack at the primary carbon followed by intramolecular ring closure.
Caption: Potential reaction pathways for amines with 3-(halomethyl)-2,2-dimethyloxiranes.
References
A Comparative Guide to the Validation of Analytical Methods for 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-(bromomethyl)-2,2-dimethyloxirane. It is designed to assist researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific needs. The information presented is based on established principles of analytical chemistry and regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH).
Comparison of Analytical Methods
The selection of an analytical method is critical for ensuring the quality and consistency of pharmaceutical intermediates and active pharmaceutical ingredients. For a reactive epoxide such as this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be considered. Below is a comparative summary of a proposed GC-Flame Ionization Detection (FID) method and a potential HPLC-UV method following derivatization.
Table 1: Comparison of Performance Characteristics for Analytical Methods
| Validation Parameter | GC-FID Method (Proposed) | HPLC-UV Method (Alternative, Post-Derivatization) | ICH Q2(R1) Guideline Recommendations |
| Linearity (R²) | > 0.999 | > 0.998 | Correlation coefficient should be close to 1. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | The closeness of test results to the true value. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Precision under the same operating conditions over a short interval. |
| - Intermediate Precision | < 1.5% | < 2.0% | Within-laboratory variations: different days, analysts, equipment. |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL (post-derivatization) | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL (post-derivatization) | The lowest amount of analyte that can be quantitatively determined. |
| Robustness | Unaffected by minor changes in flow rate and temperature ramp. | Sensitive to changes in mobile phase composition and pH. | The method's capacity to remain unaffected by small variations. |
Detailed Experimental Protocols
Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is proposed due to the likely volatility of this compound, making it well-suited for GC analysis.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, split ratio 20:1.
-
Oven Temperature Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min).
-
Detector Temperature: 300°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Dichloromethane.
-
Sample Preparation: Dissolve the sample containing this compound in Dichloromethane to achieve a final concentration within the calibration range.
3. Validation Protocol for the GC-FID Method:
-
Specificity: Analyze a blank (Dichloromethane), a placebo (matrix without the analyte), and a sample spiked with known impurities. The peak for this compound should be free of interference.
-
Linearity: Inject the series of working standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[1]
-
Accuracy: Analyze samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.[1][2][3]
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration. Calculate the Relative Standard Deviation (RSD). Acceptance criteria: RSD ≤ 1.0%.[1][2]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD over the two days should be ≤ 1.5%.[1][2]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting successively more dilute solutions.[1]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ± 2°C in initial oven temperature, ± 0.1 mL/min in flow rate) and assess the impact on the results. The results should remain within the established precision limits.[1][2]
Alternative Method: HPLC-UV with Derivatization
For samples in complex matrices or where higher selectivity is required, HPLC after derivatization can be an alternative. Since this compound lacks a strong chromophore, a derivatization step is necessary to allow for UV detection. A common approach for epoxides is to use a nucleophilic reagent that introduces a UV-active moiety.
Principle: The epoxide ring is opened by a nucleophilic derivatizing agent (e.g., N,N-diethyldithiocarbamate) in a reaction that results in a product with strong UV absorbance.[4] The resulting derivative is then separated and quantified by reversed-phase HPLC.
Brief Methodology:
-
Derivatization: React the sample containing this compound with a solution of the derivatizing agent under optimized conditions (e.g., temperature, time, pH).
-
HPLC Analysis:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at the wavelength of maximum absorbance of the derivative.
-
-
Validation: The validation would follow the same principles as the GC-FID method, with the entire process including the derivatization step being validated for specificity, linearity, accuracy, precision, and robustness.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for this compound, in accordance with ICH guidelines.
Caption: Workflow for analytical method validation.
This guide provides a framework for the validation of analytical methods for this compound. The specific experimental conditions and acceptance criteria should be adapted based on the intended use of the method and the requirements of the relevant regulatory authorities.
References
Mechanistic Insights into the Reactions of 3-(Bromomethyl)-2,2-dimethyloxirane: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the strategic selection of reagents and reaction pathways is paramount to achieving desired molecular architectures efficiently and selectively. This guide provides a comparative analysis of the mechanistic pathways and performance of 3-(bromomethyl)-2,2-dimethyloxirane in reactions with various nucleophiles, alongside alternative synthetic routes to analogous products.
This compound is a versatile bifunctional electrophile, featuring a reactive epoxide ring and a primary alkyl bromide. This unique structure allows for a range of nucleophilic attacks, leading to diverse and valuable chemical entities. The inherent ring strain of the epoxide makes it susceptible to ring-opening, while the bromomethyl group provides a classic site for SN2 displacement. The competition between these two pathways is a key consideration in planning synthetic strategies.
Nucleophilic Substitution vs. Epoxide Ring-Opening
The primary mechanistic dichotomy in the reactions of this compound involves the preferential site of nucleophilic attack. Strong, soft nucleophiles tend to favor SN2 displacement of the bromide, leaving the epoxide intact. Conversely, reactions under acidic conditions or with nucleophiles that can also act as Brønsted acids can promote epoxide ring-opening. Intramolecular reactions, where the initial nucleophilic attack on the bromomethyl group is followed by an internal ring-opening of the epoxide, can also occur, leading to the formation of four-membered oxetane rings.
Comparative Performance with Various Nucleophiles
To facilitate a direct comparison, the following tables summarize the reaction outcomes of this compound with a selection of common nucleophiles.
Table 1: Reaction with Azide Nucleophile
| Product | Reagents & Conditions | Yield | Reference |
| 2,2-Dimethyl-3-(azidomethyl)oxirane | NaN3, DMF, 60-80°C, 18-24h | >90% (by analogy) | [1][2] |
Experimental Protocol: Synthesis of 2,2-Dimethyl-3-(azidomethyl)oxirane
To a solution of this compound in dimethylformamide (DMF), sodium azide is added. The reaction mixture is heated to 60-80°C and stirred for 18-24 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the desired product. Note: This protocol is based on analogous reactions of similar epoxides.[1][2]
Table 2: Reaction with Cyanide Nucleophile
| Product | Reagents & Conditions | Yield | Reference |
| (2,2-Dimethyloxiran-3-yl)acetonitrile | KCN, Ethanol, Reflux | Data not available | - |
Further experimental investigation is required to determine the yield and optimal conditions for this reaction.
Table 3: Reaction with Thiol Nucleophiles (e.g., Thiourea)
| Product | Reagents & Conditions | Yield | Reference |
| S-((2,2-Dimethyloxiran-3-yl)methyl)isothiouronium bromide | Thiourea, Ethanol, Reflux | Data not available | - |
Table 4: Intramolecular Cyclization to Oxetane
| Product | Reagents & Conditions | Yield | Reference |
| 2,2-Dimethyloxetane-3-methanol | Strong, non-nucleophilic base | Data not available | - |
The formation of the corresponding oxetane via intramolecular cyclization is a plausible but requires experimental verification.
Alternative Synthetic Routes: A Comparative Overview
For the synthesis of the key products obtainable from this compound, alternative methodologies exist. A comparison of these routes can inform the selection of the most appropriate synthetic strategy based on factors such as starting material availability, desired stereochemistry, and reaction scalability.
Table 5: Comparison of Synthetic Routes to Azidomethyl Epoxides
| Method | Starting Material | Reagents | Advantages | Disadvantages | Reference |
| From Bromomethyl Epoxide | This compound | NaN3 | Direct, high yielding | Potential for side reactions | [1][2] |
| From Glycidyl Tosylate | (2S)-Glycidyl tosylate | NaN3, DMF | Well-established, good for chiral synthesis | Requires preparation of tosylate | [1] |
| Azidation of Poly(epichlorohydrin) | Poly(epichlorohydrin) | NaN3 | Applicable for polymer synthesis | Not suitable for discrete molecules | [2] |
Table 6: Comparison of Synthetic Routes to Oxetanes
| Method | Starting Material | Reagents | Advantages | Disadvantages | Reference |
| Intramolecular Cyclization of Diols | 2,2-Dimethyl-1,3-propanediol | TsCl, NaH | Readily available starting material | Multi-step, potential for elimination | [3] |
| Epoxide Ring Expansion | 2,2-Dimethyloxirane | Sulfur ylide | Direct conversion | Requires specialized reagents | [3] |
| Paternò-Büchi Reaction | Acetone, Ethylene | UV light | [2+2] cycloaddition | Often lacks regioselectivity | - |
Mechanistic and Experimental Workflow Visualizations
To further clarify the reaction pathways and experimental considerations, the following diagrams are provided.
Caption: Possible reaction pathways for this compound with a nucleophile.
Caption: General experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound serves as a valuable building block for accessing a variety of functionalized molecules. The choice between intermolecular nucleophilic substitution at the bromomethyl group and epoxide ring-opening is highly dependent on the nature of the nucleophile and the reaction conditions. For the synthesis of azidomethyl epoxides, the reaction of this compound with sodium azide appears to be a direct and efficient method. For the synthesis of oxetanes, alternative routes starting from 1,3-diols or via epoxide ring expansion offer viable strategies. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic routes involving this versatile reagent, with the provided experimental frameworks serving as a starting point for laboratory investigations. Further optimization and exploration of reaction conditions are encouraged to achieve the desired outcomes with maximal efficiency.
References
A Comparative Spectroscopic Guide to Bromomethylated Oxiranes for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of reactive intermediates is paramount. This guide provides a comparative spectroscopic analysis of 3-(bromomethyl)-2,2-dimethyloxirane and the well-characterized alternative, epibromohydrin. By presenting key experimental data and detailed protocols, this document aims to facilitate the identification and characterization of these valuable synthetic building blocks.
Introduction
This compound is a key epoxide derivative utilized in the synthesis of various pharmaceutical compounds. Its reactivity is centered around the strained oxirane ring and the presence of a reactive bromomethyl group. Accurate spectroscopic characterization is crucial for confirming its structure and purity, ensuring the desired outcome in multi-step syntheses. This guide compares its expected spectroscopic features with the experimentally determined data of epibromohydrin, a structurally related and widely used epoxide.
Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for this compound and the experimentally determined data for epibromohydrin.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH (oxirane) | ~2.8-3.2 | Triplet | ~5-7 |
| -CH₂Br | ~3.3-3.6 | Doublet | ~5-7 | |
| -CH₃ (gem-dimethyl) | ~1.2-1.5 | Singlet | - | |
| Epibromohydrin [1] | -CH (oxirane) | 3.2 | Multiplet | |
| -CH₂ (oxirane) | 2.6, 2.8 | Multiplet | ||
| -CH₂Br | 3.4 | Multiplet |
Note: Data for this compound is predicted based on general principles and data from related compounds.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₂ (oxirane) | ~55-65 |
| -CH (oxirane) | ~50-60 | |
| -CH₂Br | ~30-40 | |
| -CH₃ (gem-dimethyl) | ~20-30 | |
| Epibromohydrin | -CH (oxirane) | 51.5 |
| -CH₂ (oxirane) | 47.2 | |
| -CH₂Br | 33.8 |
Note: Data for this compound is predicted based on general principles and data from related compounds.
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound | C-O-C (oxirane ring stretch) | ~1250, ~850-950 |
| C-H (alkane) | ~2950-3000 | |
| C-Br | ~500-600 | |
| Epibromohydrin [1][2] | C-O-C (oxirane ring stretch) | 1250, 840 |
| C-H (alkane) | 3000 | |
| C-Br | 645 |
Note: Data for this compound is predicted based on general principles.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound | 164/166 (predicted) | 149/151 ([M-CH₃]⁺), 85 ([M-Br]⁺), 57 ([C₄H₉]⁺) |
| Epibromohydrin [3] | 136/138 | 57 ([M-Br]⁺), 43 ([C₃H₃]⁺) |
Note: Fragmentation for this compound is predicted.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-20 mg of the oxirane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-100 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Collection:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer. This is suitable for volatile and thermally stable compounds.
-
Direct Infusion: Introduce a solution of the sample directly into the ionization source.
Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI) is commonly used to generate fragment ions and provide structural information.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Collection: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
Caption: Logical relationship between the compound, analytical techniques, and structural determination.
Conclusion
References
A Comparative Guide to the Utility of 3-(Bromomethyl)-2,2-dimethyloxirane in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the choice of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 3-(bromomethyl)-2,2-dimethyloxirane, a versatile reagent for the introduction of a gem-dimethyl substituted epoxide moiety. Its performance is objectively compared with viable alternatives, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
This compound is a valuable electrophile in organic synthesis, primarily utilized for the alkylation of nucleophiles and the subsequent introduction of a sterically hindered epoxide. The gem-dimethyl group can confer increased metabolic stability and desirable lipophilicity in medicinal chemistry applications. However, its utility must be weighed against factors such as cost, reactivity, and the availability of alternative reagents. This guide evaluates this compound against its chloro- and iodo-analogs, as well as the more common and economically favorable epichlorohydrin.
Performance Comparison
The primary function of 3-(halomethyl)-2,2-dimethyloxiranes is to act as an alkylating agent, with the reactivity largely dictated by the nature of the halogen leaving group. The general trend for leaving group ability in nucleophilic substitution reactions is I > Br > Cl. This suggests that the iodo- and bromo- derivatives will be more reactive than the chloro-analog, leading to faster reaction times and potentially milder reaction conditions.
Table 1: Theoretical Performance Comparison of 3-(Halomethyl)-2,2-dimethyloxiranes and Epichlorohydrin
| Feature | 3-(Iodomethyl)-2,2-dimethyloxirane | This compound | 3-(Chloromethyl)-2,2-dimethyloxirane | Epichlorohydrin |
| Reactivity | Highest | High | Moderate | Moderate to High |
| Leaving Group Ability | Excellent | Good | Fair | Good |
| Typical Reaction Conditions | Milder (e.g., lower temperatures) | Mild to moderate | More forcing (e.g., higher temperatures, stronger base) | Varies, can be forcing |
| Potential Side Reactions | Lower incidence due to milder conditions | Moderate | Higher incidence of elimination and other side reactions | Polymerization, side reactions with the epoxide |
| Cost | Highest | High | Moderate | Low |
| Commercial Availability | Limited | Readily available as a research chemical | Available as a research chemical | Widely available in bulk |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of this compound are crucial for reproducibility and evaluation. Below are representative procedures.
Synthesis of this compound
A common route to this compound involves the epoxidation of 3-bromo-2,2-dimethyl-1-propene.
Protocol:
-
To a solution of 3-bromo-2,2-dimethyl-1-propene (1 equivalent) in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Ring-Opening Reaction with a Nucleophile (e.g., Sodium Azide)
This protocol demonstrates a typical application of this compound in a nucleophilic substitution reaction.
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or a mixture of alcohol and water, add sodium azide (NaN₃) (1.5 equivalents).[1]
-
If using an alcohol-water mixture, the addition of a coordinating salt like ammonium chloride may be beneficial.[1]
-
Heat the reaction mixture to a temperature between 65-80 °C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude azido alcohol product.
-
Purify the crude product by flash column chromatography.
Cost-Benefit Analysis
The choice between this compound and its alternatives often comes down to a balance of cost, reactivity, and the specific requirements of the synthesis.
Table 2: Cost-Benefit Analysis
| Reagent | Cost | Benefits | Drawbacks |
| 3-(Iodomethyl)-2,2-dimethyloxirane | Very High | Highest reactivity, allowing for the mildest reaction conditions and potentially higher yields with sensitive substrates. | Prohibitively expensive for large-scale synthesis. May be unstable. |
| This compound | High | Good balance of reactivity and stability. Often provides a good compromise for laboratory-scale synthesis. | More expensive than the chloro-analog and epichlorohydrin. |
| 3-(Chloromethyl)-2,2-dimethyloxirane | Moderate | More cost-effective than the bromo- and iodo-analogs. | Lower reactivity may necessitate harsher reaction conditions, leading to potential side reactions and lower yields. |
| Epichlorohydrin | Low | Very inexpensive and widely available in bulk quantities. | Lacks the gem-dimethyl substitution, which may be crucial for the desired properties of the final product. Can be prone to polymerization. |
Pricing Information:
-
Epichlorohydrin: Prices can fluctuate but are generally in the range of $1,000 - $1,600 per metric ton in the Chinese market.[2] For laboratory quantities, the price is significantly lower than the specialized dimethyloxirane derivatives.
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal reagent can be visualized as follows:
Caption: Workflow for selecting the appropriate oxirane reagent.
Signaling Pathway Analogy: Electrophilic Activation and Nucleophilic Attack
The reaction mechanism of this compound with a nucleophile can be conceptually compared to a simplified signaling pathway where the electrophile is the "signal" that activates the "receptor" (nucleophile) to initiate a "downstream" event (bond formation).
Caption: Analogy of nucleophilic substitution to a signaling pathway.
Conclusion
This compound is a highly effective reagent for the introduction of a gem-dimethyl substituted epoxide moiety, offering a good balance of reactivity and stability for many laboratory applications. For syntheses where high reactivity and mild conditions are paramount and cost is not a primary concern, the corresponding iodo-derivative would be the superior choice. Conversely, for more cost-sensitive projects, the chloro-analog presents a viable, albeit less reactive, alternative. When the specific structural feature of the gem-dimethyl group is not essential, the significantly more economical epichlorohydrin remains the reagent of choice for large-scale applications. The selection of the optimal reagent will ultimately depend on a careful consideration of the specific synthetic goals, budget constraints, and the nature of the substrates involved.
References
A Comparative Guide to the Reactivity of Bromomethyl Epoxides in Nucleophilic Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of bromomethyl epoxides, with a particular focus on epibromohydrin and its analogues. The information presented is supported by experimental data from various studies, offering insights into the factors governing their reactivity in nucleophilic substitution reactions. This document is intended to aid researchers in understanding and predicting the behavior of these versatile synthetic intermediates.
Introduction to Bromomethyl Epoxide Reactivity
Bromomethyl epoxides, such as epibromohydrin, are highly valuable building blocks in organic synthesis due to their dual reactivity. They possess a strained epoxide ring susceptible to nucleophilic attack and a reactive bromomethyl group that can undergo subsequent substitution or elimination reactions. The inherent ring strain of the epoxide makes it significantly more reactive than acyclic ethers.[1]
The primary reaction of interest is the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is highly dependent on the reaction conditions. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[1] In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge.
A key feature of bromomethyl epoxides is the presence of the electron-withdrawing bromomethyl group. This group enhances the electrophilicity of the epoxide carbons, facilitating nucleophilic attack and increasing the overall reactivity compared to unsubstituted epoxides.[2]
Comparative Reactivity Data
| Epoxide | Nucleophile | Catalyst/Conditions | Time (h) | Yield (%) | Reference |
| Epibromohydrin (EBH) | CO₂ | COF-TIPs-3, 1 MPa, 100°C | 10 | >96 | [2] |
| Epichlorohydrin (ECH) | CO₂ | COF-TIPs-3, 1 MPa, 100°C | 10 | >96 | [2] |
| Epichlorohydrin (ECH) | Aniline | Lipozyme TL IM, 40°C, continuous flow | - | 91.3 | [3] |
| Epichlorohydrin (ECH) | p-Toluidine | Lipozyme TL IM, 40°C, continuous flow | - | 92.7 | [3] |
| Epichlorohydrin (ECH) | 4-Chloroaniline | Lipozyme TL IM, 40°C, continuous flow | - | 70.2 | [3] |
| Epichlorohydrin (ECH) | Aniline | Silica-bonded S-sulfonic acid, RT | 1 | 95 | [4] |
| Styrene Oxide | Aniline | Silica-bonded S-sulfonic acid, RT | 1 | 98 | [4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental setups. However, it provides a valuable qualitative and semi-quantitative overview of reactivity trends.
The data indicates that electron-donating groups on the nucleophile (e.g., p-toluidine vs. 4-chloroaniline) can increase the reaction rate and yield.[3] Furthermore, the choice of catalyst plays a crucial role in the reaction efficiency.
Experimental Protocols
Below are representative experimental protocols for the ring-opening of a bromomethyl epoxide with an amine nucleophile.
General Procedure for Ring-Opening of Epoxides with Amines using a Solid Acid Catalyst
This protocol is adapted from a study on the ring-opening of epoxides using silica-bonded S-sulfonic acid.[4]
Materials:
-
Epoxide (e.g., epibromohydrin) (1 mmol)
-
Amine (e.g., aniline) (1 mmol)
-
Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a magnetically stirred mixture of the epoxide (1 mmol) and the amine (1 mmol), add the SBSSA catalyst (100 mg).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-2 hours, monitor by TLC).
-
Upon completion of the reaction, dilute the mixture with dichloromethane.
-
Filter the mixture to remove the solid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Reaction Mechanisms and Visualizations
The ring-opening of bromomethyl epoxides can proceed through different mechanisms depending on the reaction conditions. The following diagrams illustrate the key pathways.
Basic/Neutral Conditions (SN2 Pathway)
Under basic or neutral conditions, a strong nucleophile will attack the less sterically hindered carbon of the epoxide ring in a classic SN2 fashion.
Caption: SN2 ring-opening of a bromomethyl epoxide.
Acidic Conditions (SN1-like Pathway)
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bond to the more substituted carbon begins to break, developing a partial positive charge that is stabilized by the alkyl groups. The nucleophile then attacks this more electrophilic carbon.
Caption: SN1-like ring-opening of a bromomethyl epoxide.
Conclusion
Bromomethyl epoxides are highly reactive and versatile intermediates in organic synthesis. Their reactivity is governed by the inherent ring strain of the epoxide and enhanced by the electron-withdrawing nature of the bromomethyl group. The outcome of their ring-opening reactions is highly dependent on the reaction conditions, with basic/neutral conditions favoring SN2 attack at the less substituted carbon and acidic conditions favoring SN1-like attack at the more substituted carbon. While direct kinetic comparisons across a broad range of substituted bromomethyl epoxides are limited, the available data indicates that factors such as the nature of the nucleophile, the catalyst, and the specific halogen in halomethyl epoxides all play a significant role in determining the reaction's efficiency and outcome. This guide provides a foundational understanding to aid in the rational design of synthetic routes utilizing these valuable compounds.
References
A Comparative Guide to Assessing the Purity of Synthesized 3-(Bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is a cornerstone of reproducible and reliable scientific research, particularly in the realm of drug development where impurities can have significant toxicological implications. 3-(bromomethyl)-2,2-dimethyloxirane is a valuable bifunctional building block, incorporating both a reactive epoxide and a bromomethyl group, making it a useful intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount to the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with derivatization and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We also present a comparison with two common alternative alkylating epoxides: epichlorohydrin and phenyl glycidyl ether.
Comparison of Purity Assessment Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy and precision, sample throughput, and the available instrumentation. The following table summarizes the key aspects of the two most common methods for assessing the purity of this compound and its alternatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) with Derivatization | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation of the analyte from its impurities, followed by detection. Derivatization is often required for epoxides to enhance UV absorbance or fluorescence for sensitive detection. | Intrinsic quantitative method where the signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration. |
| Primary Application | Separation and quantification of the main component and detection of both volatile and non-volatile impurities. Ideal for routine quality control and stability studies. | Absolute quantification of the main component and identification and quantification of impurities containing the observed nucleus (typically ¹H). Often used as a primary or reference method. |
| Sample Preparation | Requires dissolution in a suitable solvent and often a derivatization step, which can add complexity and potential for error. | Simple dissolution in a deuterated solvent with a known amount of an internal standard. No derivatization is needed. |
| Instrumentation | HPLC system with a suitable detector (e.g., UV-Vis, Fluorescence). | NMR spectrometer (typically 400 MHz or higher for good resolution). |
| Common Impurities Detected | Starting materials, by-products of the synthesis (e.g., diols from epoxide ring-opening), and degradation products. | Any proton-containing impurities, including residual solvents, starting materials, and isomeric by-products. |
| Advantages | High sensitivity and resolution, well-established methodology, suitable for high-throughput analysis. | High precision and accuracy, non-destructive, provides structural information about impurities, direct measurement without the need for a specific reference standard of the analyte. |
| Disadvantages | Requires a suitable chromophore or fluorophore (often necessitating derivatization), potential for incomplete derivatization, and reliance on reference standards for quantification. | Lower sensitivity compared to HPLC, higher instrument cost, requires careful experimental setup for accurate quantification (e.g., long relaxation delays). |
| Typical Limit of Quantification (LOQ) | Can reach low ppm levels, depending on the derivatization agent and detector. | Typically in the range of 0.1-1% w/w. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Derivatization
This protocol is a general method for the determination of epoxides and can be adapted for this compound.
Principle: The epoxide ring is opened by a nucleophilic derivatizing agent that introduces a chromophore, allowing for sensitive UV detection. A common derivatizing agent is N,N-diethyldithiocarbamate.
Reagents and Materials:
-
This compound sample
-
N,N-diethyldithiocarbamate (DTC) solution (e.g., 20 mM in a suitable buffer)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile).
-
Derivatization: Mix an aliquot of the sample solution with an excess of the DTC solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) at a neutral pH.[1]
-
Quenching: After derivatization, acidify the reaction mixture (e.g., to pH 2 with orthophosphoric acid) to decompose the excess DTC.[1]
-
HPLC Analysis: Inject a known volume of the derivatized sample onto the HPLC system.
-
Quantification: The purity is determined by comparing the peak area of the derivatized this compound with that of a calibration curve prepared from a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR relies on the direct relationship between the integrated area of an NMR signal and the number of protons giving rise to that signal. By using a certified internal standard with a known concentration and purity, the absolute purity of the analyte can be determined.
Reagents and Materials:
-
This compound sample
-
Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6) that dissolves both the sample and the internal standard.
-
NMR spectrometer with a proton probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both components completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Crucial Parameters for Quantification:
-
Use a long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5-7 times the longest T1 relaxation time).
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Optimize the pulse angle (e.g., 90° pulse).
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can proceed through various routes, with common starting materials including 3,3-dimethylallyl alcohol or isoprene.[2] Potential impurities can arise from side reactions or incomplete reactions. These may include:
-
Unreacted starting materials: Residual 3,3-dimethylallyl alcohol or isoprene.
-
Diol impurities: Formed by the ring-opening of the epoxide by water present in the reaction mixture.
-
Isomeric by-products: Depending on the synthetic route, other constitutional isomers may be formed.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Alternative Alkylating Epoxides
For applications requiring an electrophilic epoxide for alkylation, several alternatives to this compound exist. The choice of reagent often depends on the desired reactivity, steric hindrance, and downstream chemical transformations.
Epichlorohydrin
A widely used bifunctional electrophile, epichlorohydrin is employed in the production of epoxy resins, glycerol, and various pharmaceuticals.[3][4] Its purity is often assessed by gas chromatography (GC) due to its volatility.
Phenyl Glycidyl Ether
This aromatic glycidyl ether serves as a reactive diluent in epoxy resin formulations and as a chemical intermediate.[5][6] Purity analysis is typically performed by GC or HPLC.
Visualizing the Workflow and Decision-Making Process
To aid researchers in understanding and selecting the appropriate purity assessment strategy, the following diagrams, generated using Graphviz, illustrate the experimental workflows and a logical decision-making guide.
Caption: Experimental workflow for purity assessment.
Caption: Decision guide for selecting a purity assessment method.
References
- 1. Epichlorohydrin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1120-79-2 | Chemsrc [chemsrc.com]
- 3. Epichlorohydrin | 106-89-8 [chemicalbook.com]
- 4. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 5. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 6. Phenyl glycidyl ether | CAS 122-60-1 | Connect Chemicals [connectchemicals.com]
The Versatile Building Block: A Comparative Review of 3-(Bromomethyl)-2,2-dimethyloxirane in Synthetic Applications
For researchers and scientists in drug development and organic synthesis, the strategic incorporation of epoxide moieties is a cornerstone of molecular design. Among the diverse array of available reagents, 3-(bromomethyl)-2,2-dimethyloxirane emerges as a valuable and versatile building block. This guide provides a comprehensive comparison of its applications, performance against alternative reagents, and detailed experimental protocols for its use in the synthesis of bioactive molecules.
Introduction to a Multifunctional Reagent
This compound is a bifunctional molecule featuring a reactive epoxide ring and a primary alkyl bromide. This unique combination allows for sequential or tandem reactions, making it a powerful tool for introducing a 2,2-dimethyloxirane-3-methyl or a 1-bromo-3,3-dimethyl-2-hydroxypropyl moiety into a target molecule. The gem-dimethyl group can offer steric hindrance, potentially influencing reaction selectivity and the biological activity of the final product.
Applications in the Synthesis of Bioactive Compounds
While direct applications of this compound in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. A notable example is the synthesis of an analogue of Osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, which has demonstrated significant antimicrobial and antifungal activity[1]. This highlights the potential of the 2,2-dimethyloxirane moiety in modulating the biological properties of natural products and other scaffolds.
The primary utility of this compound lies in its reactions with nucleophiles. The epoxide ring can be opened by various nucleophiles, leading to the formation of β-substituted alcohols. Concurrently, the bromomethyl group is susceptible to nucleophilic substitution. The reaction pathway often depends on the nature of the nucleophile and the reaction conditions.
Comparison with Alternative Reagents
The most common alternative to this compound for introducing a glycidyl group is epichlorohydrin. The following table provides a comparative overview of these two reagents.
| Feature | This compound | Epichlorohydrin |
| Structure | Contains a gem-dimethyl group on the oxirane ring. | Lacks the gem-dimethyl group. |
| Reactivity | The gem-dimethyl group can sterically hinder the attack on the adjacent carbon of the epoxide, potentially leading to higher regioselectivity in ring-opening reactions. The bromomethyl group offers a site for SN2 reactions. | The less substituted carbon of the epoxide is generally more susceptible to nucleophilic attack. The chloromethyl group is a good leaving group for SN2 reactions. |
| Potential Advantages | The gem-dimethyl group can enhance metabolic stability and influence binding affinity of the final compound. May offer different regioselectivity compared to epichlorohydrin. | Readily available and widely used, with extensive literature on its reactivity. |
| Potential Disadvantages | Less commercially available and potentially more expensive than epichlorohydrin. | Lacks the steric bulk and potential metabolic stability offered by the gem-dimethyl group. |
Performance in the Synthesis of β-Amino Alcohols
β-Amino alcohols are crucial pharmacophores found in numerous drugs. Both this compound and epichlorohydrin can be employed for their synthesis.
General Reaction Scheme:
Caption: General synthesis of β-amino alcohols from epoxides.
While specific yield comparisons for this compound are not abundant in the literature, the synthesis of β-amino alcohols from epichlorohydrin is well-established, with yields often ranging from good to excellent depending on the amine and reaction conditions. For instance, a one-pot synthesis of β-amino alcohol derivatives from phenols, epichlorohydrin, and amines using a phase transfer catalyst and a lipase biocatalyst has been reported with excellent yields[2].
Experimental Protocols
Synthesis of 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one
This protocol is adapted from the synthesis of the Osthol analogue[1].
Reaction Workflow:
Caption: Workflow for the synthesis of an Osthol analogue.
Materials:
-
Osthol (7-methoxy-8-(3-methylbut-2-enyl)coumarin)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve Osthol in dichloromethane.
-
Add m-CPBA to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one.
Note: While this protocol uses an intramolecular approach starting from Osthol, a similar product could be envisioned by reacting 7-hydroxy-8-methyl-2H-chromen-2-one with this compound in the presence of a base.
General Protocol for Nucleophilic Ring-Opening and Substitution
This generalized protocol outlines the reaction of this compound with a generic nucleophile.
Reaction Logic:
Caption: Possible reaction pathways for this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., DMF, acetonitrile, THF)
Procedure:
-
To a solution of the nucleophile in the chosen solvent, add the base and stir for a designated period to generate the nucleophilic species.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Conclusion
This compound is a promising reagent for the synthesis of complex molecules with potential biological activity. Its unique structure, featuring both an epoxide and an alkyl bromide, allows for diverse synthetic transformations. While it is less commonly employed than its analogue, epichlorohydrin, the presence of the gem-dimethyl group may offer advantages in terms of regioselectivity, metabolic stability, and biological activity. Further research into the applications of this versatile building block is warranted to fully explore its potential in drug discovery and development. The provided protocols offer a starting point for chemists to incorporate this valuable reagent into their synthetic strategies.
References
Navigating the Synthesis of 3-(bromomethyl)-2,2-dimethyloxirane: A Comparative Guide to Theoretical vs. Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the theoretical versus experimental yields for the synthesis of 3-(bromomethyl)-2,2-dimethyloxirane, a valuable building block in medicinal chemistry. We will delve into the primary synthetic route, present a detailed experimental protocol, and offer a quantitative comparison of the expected and achieved yields.
Understanding the Synthesis: A Two-Step Approach
The most common and practical laboratory synthesis of this compound commences with the readily available tertiary alcohol, 2-methyl-3-buten-2-ol. The transformation is typically achieved in a two-step process:
-
Bromohydrin Formation: The first step involves the formation of a bromohydrin intermediate. This is achieved by reacting 2-methyl-3-buten-2-ol with an N-bromoamide, such as N-bromosuccinimide (NBS), in an aqueous environment. The reaction proceeds via an electrophilic addition of bromine to the double bond, followed by the intramolecular attack of the hydroxyl group.
-
Intramolecular Cyclization (Epoxidation): The bromohydrin intermediate is then treated with a base to facilitate an intramolecular Williamson ether synthesis. This results in the formation of the desired oxirane ring, yielding this compound.
This synthetic strategy is favored for its regioselectivity and the relatively mild conditions required.
Experimental Protocol and Yield Analysis
While various adaptations of this synthesis exist, a representative experimental procedure allows for a clear comparison of theoretical and experimental yields.
Experimental Protocol: Synthesis from 2-methyl-3-buten-2-ol
Step 1: Bromohydrin Formation
-
To a solution of 2-methyl-3-buten-2-ol in a mixture of acetone and water, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The solvent is then removed under reduced pressure to yield the crude bromohydrin intermediate.
Step 2: Epoxidation
-
The crude bromohydrin is dissolved in a suitable solvent, such as methanol.
-
A base, for example, potassium carbonate, is added to the solution.
-
The mixture is stirred at room temperature until the cyclization is complete (monitored by TLC).
-
The reaction mixture is then worked up by extraction and purified by distillation or column chromatography to afford the final product, this compound.
Yield Comparison
To provide a clear quantitative comparison, let's consider a hypothetical synthesis based on typical laboratory results.
| Parameter | Value |
| Starting Material | 2-methyl-3-buten-2-ol |
| Molecular Weight of Starting Material | 86.13 g/mol |
| Molecular Weight of Product | 165.03 g/mol |
| Assumed Moles of Starting Material | 0.1 mol |
| Theoretical Yield (in grams) | 16.50 g |
| Reported Experimental Yield Range | 60-75% |
| Experimental Yield (in grams, based on 68% average) | 11.22 g |
Theoretical Yield Calculation:
The theoretical yield is the maximum amount of product that can be formed from the given amount of limiting reactant, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation.
Theoretical Yield (g) = (Moles of Limiting Reactant) x (Molecular Weight of Product)
In this case, for 0.1 moles of 2-methyl-3-buten-2-ol, the theoretical yield of this compound is:
0.1 mol * 165.03 g/mol = 16.50 g
Experimental Yield:
The experimental yield is the actual amount of product obtained after the reaction and purification. It is often lower than the theoretical yield due to factors such as incomplete reactions, side reactions, and losses during workup and purification. Published literature and laboratory experience indicate that the synthesis of this compound via the bromohydrin route typically results in yields ranging from 60% to 75%.
Alternative Synthetic Strategies
While the bromohydrin route is prevalent, other methods for the synthesis of substituted oxiranes exist and can be considered for comparison.
-
Epoxidation of Allylic Halides: An alternative approach involves the direct epoxidation of an allylic halide precursor, such as 1-bromo-3-methyl-2-butene. This can be achieved using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The yield of this reaction can be competitive, but the synthesis of the starting allylic halide adds an extra step.
-
Darzens Condensation: The Darzens reaction offers a method for the synthesis of α,β-epoxy esters (glycidic esters) from a ketone or aldehyde and an α-haloester in the presence of a base. While not a direct route to this compound, it represents a classic method for oxirane formation and can be adapted for the synthesis of various substituted epoxides.
-
Sharpless Asymmetric Epoxidation: For applications requiring enantiomerically pure epoxides, the Sharpless asymmetric epoxidation is a powerful tool. This method utilizes a titanium isopropoxide catalyst in the presence of a chiral tartrate ester to achieve high enantioselectivity in the epoxidation of allylic alcohols. While highly effective for stereocontrol, this method is more specialized and may not be the most cost-effective for routine synthesis of the racemic target molecule.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the primary synthetic route for this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound from 2-methyl-3-buten-2-ol via a bromohydrin intermediate offers a reliable and moderately efficient route for laboratory-scale production. While the theoretical yield provides a benchmark for 100% conversion, experimental yields are realistically in the range of 60-75% due to the inherent limitations of chemical reactions and purification processes. Understanding the factors that influence experimental yield, such as reaction conditions and purification techniques, is crucial for optimizing the synthesis of this important chemical intermediate. For specialized applications requiring high stereopurity, alternative methods like the Sharpless asymmetric epoxidation should be considered, though they may involve more complex procedures and reagents.
Safety Operating Guide
Proper Disposal of 3-(bromomethyl)-2,2-dimethyloxirane: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 3-(bromomethyl)-2,2-dimethyloxirane, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and professionals in drug development must handle this compound with utmost care due to its hazardous properties. This guide provides detailed information on its safe handling and disposal.
Key Safety and Hazard Information
This compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects[1]. Inhalation may cause respiratory irritation, and ingestion is harmful.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces[1].
-
Use only non-sparking tools and take precautionary measures against static discharge[1].
-
Wear protective gloves, clothing, eye protection, and face protection[1][2].
-
Avoid breathing vapors and ensure adequate ventilation[2].
-
Avoid release to the environment[1].
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C5H9BrO | [3] |
| CAS Number | 1120-79-2 | [3] |
| Boiling Point | 82 - 83 °C (at 200 hPa) | [1] |
| Density | 1.29 g/mL (at 20 °C) | [1] |
Spill & Leak Procedures
In the event of a spill, immediate action is crucial to mitigate exposure and environmental contamination.
Emergency Response:
-
Evacuate: Evacuate the danger area and consult an expert[1].
-
Ventilate: Ensure adequate ventilation[1].
-
Eliminate Ignition Sources: Remove all sources of heat and ignition[1][2].
-
Containment: Cover drains to prevent entry into the sewer system[1]. Collect, bind, and pump off spills[1].
-
Absorption: For small spills, absorb with inert material such as sand, earth, or vermiculite[2][4].
-
Collection: Place the absorbed material into a suitable, labeled container for waste disposal[2][4].
Disposal Protocol
Proper disposal of this compound and its contaminated materials is critical.
Step-by-Step Disposal Guide:
-
Containerization: Collect waste material and residues in a suitable, labeled, and tightly closed container[2][4].
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing or reducing agents[2].
-
Professional Disposal: Dispose of the contents and the container through an approved waste disposal plant[2]. Do not dispose of the material into the environment or drains[1].
-
Decontamination: Decontaminate and launder all protective clothing and equipment before storing and re-using[4].
Below is a logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
First Aid Measures
In case of exposure, follow these immediate first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, call a physician[1].
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately[1].
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do so[1].
-
If Swallowed: Make the victim drink water (two glasses at most). Avoid vomiting due to the risk of perforation. Call a physician immediately. Do not attempt to neutralize[1].
References
Personal protective equipment for handling 3-(bromomethyl)-2,2-dimethyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(bromomethyl)-2,2-dimethyloxirane (CAS No. 1120-79-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the required PPE. While specific quantitative data such as glove breakthrough times are not publicly available, the following recommendations are based on general safety protocols for handling hazardous chemicals.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation or puncture before and during use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for large-scale operations or in the event of a spill. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the key steps.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance
1. Preparation:
-
Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Work in a Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Material Gathering: Collect all necessary equipment and reagents before commencing work to minimize movement in and out of the fume hood.
2. Handling:
-
Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the chemical to come into contact with skin or eyes.[1]
-
Dispensing: When weighing or measuring, do so carefully to prevent spills.
-
Reactions: During chemical reactions, maintain constant vigilance and be prepared for any unexpected events.
3. Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical.
-
Waste Disposal: All waste materials, including contaminated gloves and disposable labware, must be disposed of as hazardous chemical waste in a designated, properly labeled container.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream. Wash hands thoroughly after removing gloves.
4. Spill and Emergency Procedures:
-
Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Disclaimer: This information is intended as a guide and may not be exhaustive. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
